molecular formula C22H24ClN3O B15606532 Azelastine-d3

Azelastine-d3

Numéro de catalogue: B15606532
Poids moléculaire: 384.9 g/mol
Clé InChI: MBUVEWMHONZEQD-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azelastine-d3 is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUVEWMHONZEQD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Azelastine-d3: A Technical Guide to its Chemical Structure and Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and isotopic labeling of Azelastine-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies. This document details the structural characteristics, quantitative data, and common experimental applications of this stable isotope-labeled internal standard.

Introduction to Azelastine (B1213491) and its Isotopic Labeling

Azelastine is a second-generation antihistamine and mast cell stabilizer used to treat allergic rhinitis and conjunctivitis.[1][2] It acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[3] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. This compound is the deuterium-labeled analog of Azelastine, where three hydrogen atoms on the N-methyl group of the azepane ring are replaced with deuterium (B1214612) atoms. This mass shift allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical and physical properties.

Chemical Structures of Azelastine and this compound

The chemical structure of Azelastine is characterized by a phthalazinone core, a 4-chlorobenzyl group, and a 1-methylazepan-4-yl moiety.[4] In this compound, the isotopic labeling is specifically on the methyl group attached to the nitrogen of the azepane ring.

G cluster_azelastine Azelastine cluster_azelastine_d3 This compound Azelastine_img Azelastine_d3_img

Fig. 1: Chemical Structures of Azelastine and this compound.

Quantitative Data

The table below summarizes the key quantitative data for both Azelastine and this compound, providing a clear comparison of their chemical properties.

PropertyAzelastineThis compound
Molecular Formula C₂₂H₂₄ClN₃O[4]C₂₂H₂₁D₃ClN₃O
Molecular Weight 381.90 g/mol [5]385.91 g/mol [6]
Accurate Mass 381.16079 Da[4]385.183 Da[6]
CAS Number 58581-89-8[4]117078-69-0[6]

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Azelastine in biological samples such as human plasma.[7][8]

General Protocol for Quantification of Azelastine in Human Plasma using LC-MS/MS

A validated LC-MS/MS method for the determination of Azelastine in human plasma typically involves the following steps:

  • Sample Preparation:

    • Aliquots of human plasma are mixed with this compound as the internal standard.

    • Protein precipitation is performed by adding a solvent like acetonitrile.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Separation:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is achieved on a C18 analytical column.[8][9]

    • The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[7][8]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]

    • Detection is performed using Multiple Reaction Monitoring (MRM).

    • The MRM transitions monitored are typically m/z 382.2 → 112.2 for Azelastine and a corresponding mass-shifted transition for this compound.[7]

  • Data Analysis:

    • The peak area ratio of Azelastine to this compound is calculated.

    • A calibration curve is generated by plotting the peak area ratios of known concentrations of Azelastine.

    • The concentration of Azelastine in the unknown samples is determined from the calibration curve.

G cluster_workflow LC-MS/MS Bioanalytical Workflow plasma Plasma Sample is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection (MRM) hplc->ms data Data Analysis ms->data

Fig. 2: Experimental Workflow for Azelastine Quantification.

Mechanism of Action and Signaling Pathway

Azelastine exerts its therapeutic effect by acting as an antagonist at the histamine H1 receptor. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Azelastine competitively inhibits the binding of histamine to the H1 receptor, thereby blocking this downstream signaling pathway.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Azelastine Azelastine Azelastine->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Allergic Symptoms) Ca2->Response PKC->Response

Fig. 3: Azelastine's Role in the H1 Receptor Pathway.

References

An In-Depth Technical Guide to the Synthesis and Purification of Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Azelastine-d3, a deuterated analog of the potent H1-receptor antagonist, Azelastine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and isotopic labeling.

Introduction

Azelastine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and conjunctivitis. The introduction of deuterium (B1214612) at specific molecular positions can offer significant advantages in drug development, primarily by altering the pharmacokinetic profile of the parent molecule. This alteration, known as the kinetic isotope effect, can lead to a slower rate of metabolism, potentially resulting in a longer half-life, reduced dosing frequency, and an improved therapeutic window. This compound, specifically deuterated at the N-methyl group of the azepane ring, is a valuable tool for pharmacokinetic studies and as an internal standard in analytical assays.

This guide details a robust synthetic pathway to this compound, commencing with the synthesis of the key intermediate, desmethylazelastine (B192710), followed by the introduction of the trideuteromethyl group. Furthermore, it outlines effective purification strategies to obtain high-purity this compound suitable for research and analytical applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically divided into two main stages: the synthesis of the precursor desmethylazelastine, and the subsequent N-deuteromethylation.

Synthesis of Desmethylazelastine

Desmethylazelastine, the secondary amine precursor to this compound, can be synthesized through a multi-step reaction sequence. While various synthetic routes to Azelastine have been reported, a common approach involves the condensation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one with a suitably protected 4-aminoazepane derivative, followed by deprotection.

Experimental Protocol: Synthesis of Desmethylazelastine

A detailed experimental protocol for the synthesis of desmethylazelastine is outlined below. This protocol is a composite of established synthetic methods for analogous compounds.

  • Step 1: Synthesis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: This intermediate can be prepared by the cyclization of 2-(4-chlorobenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or acetic acid under reflux.

  • Step 2: Synthesis of a protected 4-aminoazepane: A commercially available or synthesized 4-aminoazepane derivative is required. Protection of the primary amine is crucial for the subsequent N-alkylation step. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc), can be employed.

  • Step 3: N-Alkylation: The protected 4-aminoazepane is reacted with 4-(4-chlorobenzyl)phthalazin-1(2H)-one in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile) to yield the protected desmethylazelastine.

  • Step 4: Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc deprotection) to yield desmethylazelastine.

Quantitative Data for Desmethylazelastine Synthesis

StepReactantsReagents/SolventsReaction ConditionsTypical Yield (%)Purity (%)
12-(4-chlorobenzoyl)benzoic acid, Hydrazine hydrateEthanolReflux, 4-6 h85-95>98 (by HPLC)
34-(4-chlorobenzyl)phthalazin-1(2H)-one, Boc-4-aminoazepaneK2CO3, DMF80-100 °C, 12-18 h70-80>95 (by HPLC)
4Boc-protected desmethylazelastineTrifluoroacetic acid, DichloromethaneRoom temperature, 2-4 h90-98>99 (by HPLC)
N-Deuteromethylation of Desmethylazelastine to Yield this compound

The final step in the synthesis of this compound is the introduction of the trideuteromethyl group onto the secondary amine of desmethylazelastine. This is typically achieved through an N-alkylation reaction using a deuterated methylating agent.

Experimental Protocol: N-Deuteromethylation

  • Reactants: Desmethylazelastine, Trideuteriomethyl iodide (CD3I)

  • Reagents/Solvents: A suitable base (e.g., potassium carbonate, sodium bicarbonate), a polar aprotic solvent (e.g., acetonitrile (B52724), acetone).

  • Procedure:

    • Dissolve desmethylazelastine in the chosen solvent.

    • Add the base to the solution and stir.

    • Add trideuteriomethyl iodide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent. The crude product is then subjected to purification.

Quantitative Data for N-Deuteromethylation

ReactantsReagents/SolventsReaction ConditionsTypical Yield (%)Purity (%)
Desmethylazelastine, Trideuteriomethyl iodideK2CO3, AcetonitrileRoom temperature, 12-24 h80-90>95 (crude)

Purification of this compound

Purification of the final product is critical to ensure its suitability for analytical and research purposes. A combination of chromatographic and recrystallization techniques is typically employed to achieve high purity.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound from unreacted starting materials and any potential side products.

Experimental Protocol: Preparative HPLC

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., ~290 nm).

  • Procedure: The crude this compound is dissolved in a suitable solvent and injected onto the HPLC column. Fractions are collected based on the retention time of the desired product. The fractions containing pure this compound are then combined and the solvent is removed under reduced pressure.

Recrystallization

Recrystallization is an effective final purification step to remove any remaining impurities and to obtain the product in a crystalline form.

Experimental Protocol: Recrystallization

  • Solvent System: A suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often effective for Azelastine and its salts.

  • Procedure:

    • Dissolve the partially purified this compound in the minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for Purification

Purification MethodTypical Recovery (%)Final Purity (%)
Preparative HPLC70-85>99.5 (by analytical HPLC)
Recrystallization85-95>99.8 (by analytical HPLC)

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of three deuterium atoms. The expected molecular ion peak for this compound ([M+H]+) would be approximately 385.2 g/mol , which is 3 units higher than that of unlabeled Azelastine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be similar to that of unlabeled Azelastine, with the key difference being the absence of the N-methyl singlet proton signal.

    • ¹³C NMR: The spectrum will show the characteristic peaks for the Azelastine scaffold. The signal for the N-methyl carbon will be a triplet due to coupling with deuterium.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_characterization Characterization Start Start Desmethylazelastine_Synthesis Synthesis of Desmethylazelastine Start->Desmethylazelastine_Synthesis Multi-step synthesis N_Deuteromethylation N-Deuteromethylation with CD3I Desmethylazelastine_Synthesis->N_Deuteromethylation Precursor Crude_Azelastine_d3 Crude this compound N_Deuteromethylation->Crude_Azelastine_d3 HPLC_Purification Preparative HPLC Crude_Azelastine_d3->HPLC_Purification Recrystallization Recrystallization HPLC_Purification->Recrystallization Pure_Azelastine_d3 Pure this compound Recrystallization->Pure_Azelastine_d3 Analysis MS, NMR, HPLC Pure_Azelastine_d3->Analysis

Caption: Synthetic and purification workflow for this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude_Product Crude this compound (from synthesis) Primary_Purification Primary Purification (e.g., Preparative HPLC) Crude_Product->Primary_Purification Removes bulk impurities Secondary_Purification Secondary Purification (e.g., Recrystallization) Primary_Purification->Secondary_Purification Removes minor impurities and affords crystalline solid Final_Product High-Purity this compound (>99.5%) Secondary_Purification->Final_Product

Azelastine-d3: A Technical Guide to Its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Azelastine-d3, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of Azelastine. This document outlines the key analytical parameters, detailed experimental methodologies, and the underlying scientific principles for its characterization.

Certificate of Analysis: A Summary of Quality

The Certificate of Analysis (CoA) for this compound is a critical document that certifies its identity, purity, and quality. It provides a comprehensive summary of the analytical tests performed and their results. While a specific CoA for a particular lot is unique, the following tables represent typical data and specifications for a high-quality this compound reference standard.

Table 1: General Information and Physicochemical Properties
ParameterSpecification
Product Name This compound
Chemical Name 4-[(4-Chlorophenyl)methyl]-2-[1-(methyl-d3)-hexahydro-1H-azepin-4-yl]-1(2H)-phthalazinone
CAS Number 1083167-73-1
Molecular Formula C₂₂H₂₁D₃ClN₃O
Molecular Weight 384.92 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile, DMSO
Table 2: Purity and Impurity Profile
TestMethodAcceptance CriteriaResult
Purity (by HPLC) HPLC-UV≥ 98.0%99.5%
Isotopic Purity LC-MS/MS≥ 99% Deuterium (B1214612) incorporation99.6%
Chemical Purity (by ¹H-NMR) ¹H-NMRConforms to structureConforms
Residual Solvents GC-HSMeets USP <467> requirements<0.1% Methanol
Water Content (Karl Fischer) Karl Fischer Titration≤ 1.0%0.2%
Individual Impurity HPLC-UV≤ 0.5%< 0.1%
Total Impurities HPLC-UV≤ 1.0%0.5%

Experimental Protocols for Purity Assessment

The determination of this compound purity requires a combination of chromatographic and spectroscopic techniques to ensure its chemical and isotopic integrity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate and quantify this compound from its potential organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Purified water

  • This compound reference standard and sample

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.5)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system meets predefined criteria for precision (RSD ≤ 2%), tailing factor (≤ 2.0), and theoretical plates (≥ 2000).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This technique is essential for confirming the level of deuterium incorporation and identifying any unlabeled Azelastine.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Procedure:

  • Prepare solutions of the this compound sample.

  • Infuse the solution directly into the mass spectrometer or perform a chromatographic separation.

  • Acquire mass spectra in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ions.

  • Determine the relative intensities of the peaks corresponding to this compound (M+3) and unlabeled Azelastine (M).

  • Calculate the isotopic purity based on the relative peak areas.

Visualizing Key Processes

To better understand the context and procedures involved with this compound, the following diagrams illustrate its mechanism of action and the analytical workflow for its certification.

Azelastine_Signaling_Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Histamine->H1Receptor Binds to GProtein Gq/11 Activation H1Receptor->GProtein Azelastine This compound (Azelastine) Azelastine->H1Receptor Antagonist PLC PLC Activation GProtein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2 Symptoms Allergic Symptoms (Sneezing, Itching, etc.) Ca2->Symptoms Leads to

Azelastine's Mechanism of Action at the H1 Receptor.

Purity_Assessment_Workflow start Start: Receipt of this compound Batch phys_char Physicochemical Characterization (Appearance, Solubility) start->phys_char id_tests Identification Tests phys_char->id_tests nmr ¹H-NMR for Structural Confirmation id_tests->nmr ftir FT-IR for Fingerprint Confirmation id_tests->ftir purity_tests Purity and Impurity Analysis nmr->purity_tests ftir->purity_tests hplc HPLC-UV for Chemical Purity purity_tests->hplc lcms LC-MS/MS for Isotopic Purity & Impurity ID purity_tests->lcms gc GC-HS for Residual Solvents purity_tests->gc kf Karl Fischer for Water Content purity_tests->kf data_review Data Review and Comparison to Specifications hplc->data_review lcms->data_review gc->data_review kf->data_review coa_gen Certificate of Analysis Generation data_review->coa_gen Pass fail Investigation & Reprocessing/Rejection data_review->fail Fail release Batch Release coa_gen->release

Analytical Workflow for this compound Purity Assessment.

The Core Mechanism of Action: A Comparative Analysis of Azelastine and Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine (B1213491) is a well-established second-generation antihistamine renowned for its multifaceted mechanism of action that extends beyond simple histamine (B1213489) H1 receptor antagonism. This technical guide provides a comprehensive overview of the molecular and cellular pathways through which azelastine exerts its therapeutic effects in allergic rhinitis and conjunctivitis. Furthermore, it explores the pharmacological profile of its deuterated analog, Azelastine-d3. While direct comparative studies on the mechanism of action of Azelastine versus this compound are not extensively available in peer-reviewed literature, this guide extrapolates the anticipated differences based on the established principles of kinetic isotope effects associated with deuterated compounds. The primary distinction is expected to lie in the pharmacokinetic profile of this compound, potentially offering an improved metabolic stability and longer half-life, which could translate to an optimized dosing regimen and enhanced therapeutic window. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of azelastine and its deuterated derivatives.

Introduction to Azelastine

Azelastine is a potent and selective H1-receptor antagonist.[1][2][3] It is a phthalazinone derivative widely used for the symptomatic treatment of allergic rhinitis and allergic conjunctivitis.[2][4] Unlike first-generation antihistamines, azelastine exhibits minimal central nervous system penetration, resulting in a lower incidence of sedation.[5] Its therapeutic efficacy is attributed to a triple mode of action: an antihistaminic effect, mast-cell stabilization, and anti-inflammatory properties.[2]

Mechanism of Action of Azelastine

Azelastine's pharmacological activity is complex and involves multiple pathways that contribute to its overall anti-allergic effects.

Histamine H1 Receptor Antagonism

The primary mechanism of action of azelastine is its potent and competitive antagonism of histamine H1 receptors.[1][6] Histamine, a key mediator in allergic reactions, is released from mast cells upon allergen exposure and binds to H1 receptors on various cells, leading to symptoms such as itching, sneezing, and vasodilation.[1][3] Azelastine effectively blocks these receptors, thereby preventing the downstream effects of histamine.[3][6] Studies have shown that azelastine has a high affinity for H1 receptors, significantly greater than that of some other antihistamines like chlorpheniramine.[7][8]

Mast Cell Stabilization

Azelastine has been demonstrated to stabilize mast cells, inhibiting the release of histamine and other pre-formed and newly synthesized inflammatory mediators.[1][4][5] This action is crucial in preventing the initiation and propagation of the allergic cascade. By stabilizing mast cell membranes, azelastine reduces the degranulation process triggered by allergen-IgE complexes.[1][5]

Anti-inflammatory Effects

Beyond its antihistaminic and mast cell-stabilizing properties, azelastine exhibits a broad spectrum of anti-inflammatory activities.[3][9][10] It has been shown to inhibit the synthesis and/or release of various pro-inflammatory mediators, including:

  • Leukotrienes: These lipid mediators are potent bronchoconstrictors and play a significant role in the late-phase allergic response.[3][7]

  • Cytokines: Azelastine can modulate the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1]

  • Kinins and Platelet-Activating Factor (PAF): These substances contribute to vascular permeability and inflammation.[7][11]

  • Intercellular Adhesion Molecule-1 (ICAM-1): By downregulating ICAM-1 expression, azelastine can reduce the migration of inflammatory cells to the site of allergic reaction.[7][10]

This multifaceted anti-inflammatory profile contributes significantly to its clinical efficacy in managing the complex pathophysiology of allergic diseases.[12]

Signaling Pathways of Azelastine's Action

The diverse pharmacological effects of azelastine are mediated through its interaction with multiple cellular signaling pathways.

Azelastine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates MediatorRelease Mediator Release (Histamine, Leukotrienes, etc.) MastCell->MediatorRelease Leads to H1R H1 Receptor InflammatoryResponse Inflammatory Response (ICAM-1, Cytokines) H1R->InflammatoryResponse Initiates Azelastine Azelastine Azelastine->MastCell Stabilizes Azelastine->H1R Blocks Azelastine->InflammatoryResponse Inhibits MediatorRelease->H1R Activates

Caption: Signaling pathways affected by Azelastine.

This compound: The Role of Deuteration

This compound is a deuterated analog of azelastine, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.[13][14] This substitution does not significantly alter the molecule's size, shape, or its fundamental chemical properties, and therefore, the core mechanism of action at the receptor level is expected to be identical to that of azelastine.[14][15]

The primary rationale for developing deuterated drugs lies in the kinetic isotope effect (KIE) .[13][16] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[13][14] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes in the liver, which are responsible for the metabolism of many drugs, including azelastine.[1][13]

Predicted Impact on Pharmacokinetics

The key differences between azelastine and this compound are anticipated to be in their pharmacokinetic profiles.

  • Metabolism: Azelastine is metabolized by the cytochrome P450 system, primarily CYP3A4, to its active metabolite, desmethylazelastine, and other inactive metabolites.[1][2] By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism of this compound may be slowed down.[13][]

  • Half-life and Bioavailability: A reduced rate of metabolism can lead to a longer elimination half-life and increased systemic exposure (bioavailability) of the parent drug.[13][14] This could potentially allow for less frequent dosing and a more consistent therapeutic drug level in the body.

The logical relationship between Azelastine and this compound is illustrated below.

Caption: Logical relationship between Azelastine and this compound.

Data Presentation: Comparative Pharmacological Parameters

While specific quantitative data for this compound is not publicly available, the following table summarizes the known parameters for Azelastine and indicates the predicted changes for its deuterated analog.

ParameterAzelastineThis compound (Predicted)Reference
Mechanism of Action H1 receptor antagonist, mast cell stabilizer, anti-inflammatoryIdentical[2]
Systemic Bioavailability (Intranasal) ~40%Potentially Higher[2]
Time to Maximum Plasma Concentration (Cmax) 2-3 hoursPotentially Delayed[2]
Elimination Half-life ~22 hoursPotentially Longer[2]
Primary Metabolizing Enzyme Cytochrome P450 (CYP3A4)Cytochrome P450 (CYP3A4)[1]
Metabolism Rate StandardPotentially Slower[13]
Active Metabolite DesmethylazelastineDesmethylazelastine[2]

Experimental Protocols for Comparative Analysis

To definitively characterize the mechanism of action and pharmacokinetic profile of this compound relative to Azelastine, a series of in vitro and in vivo experiments would be required.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine and compare the binding affinities (Ki) of Azelastine and this compound for the histamine H1 receptor.

    • Methodology: Competitive radioligand binding assays using cell membranes expressing the human H1 receptor and a radiolabeled H1 antagonist (e.g., [3H]pyrilamine). Varying concentrations of unlabeled Azelastine or this compound would be used to displace the radioligand, and the IC50 values would be determined to calculate the Ki.

  • Mast Cell Degranulation Assay:

    • Objective: To assess the mast cell stabilizing properties of both compounds.

    • Methodology: Human mast cell lines (e.g., HMC-1) or primary mast cells would be sensitized with IgE and then challenged with an antigen in the presence of varying concentrations of Azelastine or this compound. The release of beta-hexosaminidase (a marker of degranulation) into the supernatant would be quantified.

  • Metabolic Stability Assay:

    • Objective: To compare the rate of metabolism of Azelastine and this compound.

    • Methodology: Incubation of the compounds with human liver microsomes or recombinant CYP3A4 enzymes. The disappearance of the parent compound over time would be monitored by LC-MS/MS to determine the in vitro half-life.

The general workflow for these in vitro experiments is depicted below.

InVitro_Workflow cluster_assays In Vitro Assays cluster_inputs Inputs cluster_outputs Outputs Binding Receptor Binding Assay Ki Binding Affinity (Ki) Binding->Ki Degranulation Mast Cell Degranulation Assay EC50 Inhibition of Degranulation (EC50) Degranulation->EC50 Metabolism Metabolic Stability Assay T_half In Vitro Half-life Metabolism->T_half Azelastine Azelastine Azelastine->Binding Azelastine->Degranulation Azelastine->Metabolism Azelastine_d3 This compound Azelastine_d3->Binding Azelastine_d3->Degranulation Azelastine_d3->Metabolism Cells Receptor-expressing cells or Mast cells Cells->Binding Cells->Degranulation Microsomes Liver Microsomes Microsomes->Metabolism

References

Pharmacokinetic profile of Azelastine-d3 compared to Azelastine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of azelastine (B1213491), a potent second-generation histamine (B1213489) H1-receptor antagonist. The document details its absorption, distribution, metabolism, and excretion (ADME) properties, along with those of its primary active metabolite, desmethylazelastine (B192710). Furthermore, this guide clarifies the role of deuterated azelastine (Azelastine-d3) in the bioanalytical methods used to quantify the drug in biological matrices. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key pharmacokinetic studies are provided.

Introduction to Azelastine and the Role of this compound

Azelastine is a phthalazinone derivative widely used for the management of allergic rhinitis and conjunctivitis. It exhibits its therapeutic effects through a multi-faceted mechanism that includes antagonism of the H1 receptor, stabilization of mast cells, and anti-inflammatory properties. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring its safe and effective use.

This compound is a deuterated isotopologue of azelastine. In the context of pharmacokinetic analysis, this compound is not a therapeutic agent intended for comparison with azelastine. Instead, it serves as an essential tool—an internal standard (IS)—in bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, which is readily distinguishable from the non-deuterated azelastine by a mass spectrometer. However, this substitution does not significantly alter its chemical and physical properties, including its chromatographic retention time and ionization efficiency. This allows for accurate and precise quantification of azelastine in complex biological samples like plasma by correcting for variations during sample preparation and analysis.

Pharmacokinetic Profile of Azelastine and Desmethylazelastine

The pharmacokinetic parameters of azelastine and its active metabolite, desmethylazelastine, have been characterized following various routes of administration. The following tables summarize key quantitative data from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Azelastine Following Intranasal Administration
Parameter0.1% Azelastine Nasal Spray (548 mcg total dose)0.15% Azelastine Nasal Spray (822 mcg total dose)Reference(s)
Cmax (pg/mL) ~275409[1]
Tmax (h) 3-44[1]
AUC0-inf (pg·h/mL) ~63009312[1]
t½ (h) ~22-2525[1][2]
Systemic Bioavailability (%) ~40-[2][3]
Table 2: Pharmacokinetic Parameters of Desmethylazelastine Following Intranasal Azelastine Administration
Parameter0.1% Azelastine Nasal Spray (548 mcg total dose)0.15% Azelastine Nasal Spray (822 mcg total dose)Reference(s)
Cmax (pg/mL) ~70~100[1]
Tmax (h) 4848[1]
AUC0-inf (pg·h/mL) ~12000~18000[1]
t½ (h) ~52-5757[1][4]
Table 3: General Pharmacokinetic Properties of Azelastine and Desmethylazelastine
ParameterAzelastineDesmethylazelastineReference(s)
Protein Binding (%) ~88~97[5]
Volume of Distribution (L/kg) 14.5-[2][3]
Primary Route of Excretion Feces (~75% of oral dose)-[2][5]

Metabolism of Azelastine

Azelastine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is N-demethylation to form the active metabolite, desmethylazelastine. Several CYP isoforms, including CYP3A4, CYP2D6, and CYP1A2, are thought to be involved in this process[5].

Azelastine_Metabolism Azelastine Azelastine CYP CYP3A4, CYP2D6, CYP1A2 (N-demethylation) Azelastine->CYP Inactive_Metabolites Inactive Carboxylic Acid Metabolites Azelastine->Inactive_Metabolites Other oxidative pathways Desmethylazelastine Desmethylazelastine (Active Metabolite) CYP->Desmethylazelastine

Metabolic pathway of Azelastine.

Experimental Protocols

Clinical Pharmacokinetic Study Design

A typical pharmacokinetic study of intranasal azelastine involves the following procedures:

  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process that includes a medical history review, physical examination, and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria[6].

  • Study Design: A randomized, open-label, single-dose, parallel-group or crossover design is often employed[6][7].

  • Drug Administration: A single dose of azelastine nasal spray is administered to each subject. The dose and formulation (e.g., 0.1% or 0.15% azelastine) are specified in the study protocol[1].

  • Blood Sampling: Serial blood samples are collected from a suitable antecubital vein into heparinized tubes at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose[6][7].

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -70°C until analysis[8].

  • Pharmacokinetic Analysis: Plasma concentrations of azelastine and desmethylazelastine are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental methods[7].

PK_Study_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Screening Subject Screening & Informed Consent Randomization Randomization Screening->Randomization Dosing Drug Administration (Intranasal Azelastine) Randomization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis LC-MS/MS Analysis (with this compound IS) Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Reporting PK_Calc->Report

Typical workflow for a clinical pharmacokinetic study of Azelastine.
Bioanalytical Method for Azelastine Quantification in Plasma

The quantification of azelastine and its metabolites in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation:

    • A known volume of plasma (e.g., 0.2 mL to 1 mL) is aliquoted into a clean tube[8][9].

    • A precise amount of the internal standard (IS), this compound, is added to each plasma sample, as well as to the calibration standards and quality control (QC) samples.

    • The samples undergo a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix. For example, a mixture of n-hexane and 2-propanol can be used for liquid-liquid extraction[8].

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system[8].

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A C8 or C18 reverse-phase HPLC column is commonly used to separate azelastine and desmethylazelastine from other plasma components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate)[8][9].

    • Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection. The instrument is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for azelastine, desmethylazelastine, and the internal standard (this compound). For example, the transition for azelastine might be m/z 382.2 → 112.2[8][9].

  • Quantification:

    • The concentration of azelastine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of azelastine.

Conclusion

Azelastine is a well-characterized antihistamine with a predictable pharmacokinetic profile following intranasal and oral administration. It is readily absorbed and extensively metabolized, with desmethylazelastine being its primary active metabolite. Deuterated azelastine, specifically this compound, is a critical tool in the precise and accurate quantification of azelastine in biological matrices, enabling the robust characterization of its pharmacokinetic properties. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent.

References

A Technical Guide to Commercially Available Azelastine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available sources of Azelastine-d3, a critical tool for researchers in pharmacology and drug development. This compound, a stable isotope-labeled internal standard, is indispensable for accurate quantification of azelastine (B1213491) in complex biological matrices through mass spectrometry-based assays. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application, alongside visualizations of its mechanism of action and analytical workflows.

Commercial Sources and Specifications of this compound

This compound is available from several reputable chemical suppliers who specialize in reference standards and research chemicals. While specific batch-to-batch data may vary, the following table summarizes the general product specifications available from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) from the supplier for detailed quantitative information, including isotopic and chemical purity.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Formats
LGC Standards This compound758637-88-6C₂₁H₂₁D₃ClN₃OInformation typically available upon requestNeat solid (2.5 mg, 25 mg)
MedchemExpress Azelastine-13C,d3 hydrochlorideNot specifiedC₂₀¹³CH₂₁D₃ClN₃O·HClInformation typically available upon requestSolid
Cayman Chemical Azelastine-13C-d3 (hydrochloride)2930288-75-6C₂₁¹³CH₂₁D₃ClN₃O · HCl>99% deuterated forms (d1-d3)Solid
Pharmaffiliates This compound758637-88-6C₂₂H₂₁D₃ClN₃OInformation typically available upon requestWhite to Off-White Solid
Clinivex Azelastine-13C,d3Not specifiedNot specifiedInformation typically available upon requestSolid (mg quantities)

Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS with this compound Internal Standard

The following protocol is a representative methodology for the determination of azelastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is synthesized from established methods for azelastine quantification and adapted for the use of this compound as an internal standard[1][2][3].

Materials and Reagents
  • Azelastine reference standard

  • This compound internal standard (IS)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (B1210297)

  • Formic acid (or acetic acid for pH adjustment)

  • Water (deionized, 18 MΩ·cm or higher)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

Preparation of Stock and Working Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Azelastine Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the azelastine stock solution with 50% methanol.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of human plasma into a clean polypropylene (B1209903) tube.

  • Add a specified volume of the this compound internal standard spiking solution to all samples except for the blank matrix.

  • Add a specified volume of the appropriate azelastine working solution to the calibration standards and QC samples.

  • Vortex mix the samples for 30 seconds.

  • Add 5 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 column (e.g., YMC C8, Luna C18) with appropriate dimensions and particle size.

  • Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Gradient Program: Optimize for the separation of azelastine and its internal standard from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Azelastine: m/z 382.2 → 112.2[3]

    • This compound: m/z 385.2 → 115.2 (or other appropriate fragment)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis
  • Quantify azelastine by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of azelastine in the QC and unknown samples using the regression equation of the calibration curve.

Visualizations

Azelastine Signaling Pathway

Azelastine is a potent and selective histamine (B1213489) H1 receptor antagonist. Its mechanism of action extends beyond simple receptor blockade to include the stabilization of mast cells, thereby inhibiting the release of a variety of inflammatory mediators. This dual action makes it an effective therapeutic agent for allergic rhinitis and conjunctivitis.

Azelastine_Signaling_Pathway cluster_antigen Antigen Presentation cluster_mast_cell Mast Cell cluster_target_cell Target Cell Antigen Antigen IgE IgE Antigen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Degranulation Degranulation MastCell->Degranulation Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Leukotrienes Leukotrienes Cytokines Cytokines Degranulation->Histamine Degranulation->Leukotrienes Degranulation->Cytokines AllergicResponse Allergic Response (Sneezing, Itching, etc.) H1R->AllergicResponse Initiates Azelastine Azelastine Azelastine->MastCell Stabilizes Azelastine->H1R Blocks

Caption: Azelastine's dual mechanism of action.

Experimental Workflow for Azelastine Quantification

The following diagram illustrates a typical workflow for the quantification of azelastine in a biological matrix using an internal standard like this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition (MRM) LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (Azelastine / this compound) Integration->Ratio CalCurve Calibration Curve Generation Ratio->CalCurve Quant Quantification of Azelastine CalCurve->Quant

Caption: Bioanalytical workflow for azelastine.

References

Safety and Handling of Azelastine-d3: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Azelastine-d3 in a laboratory setting. The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, emergency protocols, and disposal methods. This guide is intended for use by trained laboratory personnel and assumes a baseline knowledge of chemical safety practices.

Chemical and Physical Properties

This compound is the deuterated form of Azelastine, a potent second-generation histamine (B1213489) H1 receptor antagonist. While specific data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to the parent compound, Azelastine Hydrochloride.

PropertyValueSource(s)
Chemical Name 4-[(4-chlorophenyl)methyl]-2-[hexahydro-1-(methyl-d3)-1H-azepin-4-yl]-1(2H)-phthalazinone[1]
Synonyms This compound[1]
CAS Number 758637-88-6[1]
Molecular Formula C₂₂H₂₁D₃ClN₃O[1]
Molecular Weight 384.92 g/mol [1]
Physical State Solid (crystalline)[2]
Melting Point 225-229 °C (for Hydrochloride salt)[3]
Solubility Soluble in DMSO and Methanol. Sparingly soluble in aqueous buffers.[4]
Storage Temperature -20°C[5]

Hazard Identification and Toxicity

This compound should be handled as a potent pharmaceutical compound. The toxicity data for Azelastine Hydrochloride is used as a surrogate, and similar toxicity is expected for the deuterated form.

GHS Classification:

  • Acute toxicity, Oral (Category 4)[6][7]

  • Reproductive toxicity (Category 2)[8]

Signal Word: Warning[6][8]

Hazard Statements:

  • H302: Harmful if swallowed.[6][7]

  • H361: Suspected of damaging fertility or the unborn child.[8]

Toxicity Data (Azelastine Hydrochloride)ValueSpeciesSource(s)
LD50 (Oral) 580 mg/kgRat[6][9]
LD50 (Intravenous) 22.9 mg/kg (male), 26.9 mg/kg (female)Rat[10]

Potential Health Effects:

  • Ingestion: Harmful if swallowed, may cause somnolence (drowsiness).[8][11]

  • Inhalation: May cause respiratory tract irritation.[12]

  • Skin Contact: May cause skin irritation.[12]

  • Eye Contact: May cause eye irritation.[12]

  • Chronic Exposure: Suspected of damaging fertility or the unborn child.[8]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following provides a general guideline for handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Handling Start Start: Handling this compound Assess_Task Assess Task: - Weighing powder? - Preparing solution? - Handling solutions? Start->Assess_Task Weighing Weighing Solid this compound Assess_Task->Weighing Powder Solution_Prep Preparing Stock Solution Assess_Task->Solution_Prep Stock Solution Handling_Sol Handling Dilute Solutions Assess_Task->Handling_Sol Dilute Solution PPE_Weighing Required PPE: - Nitrile Gloves (double-gloved) - Lab Coat - Safety Goggles - Face Mask/Respirator (in ventilated enclosure) Weighing->PPE_Weighing PPE_Solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Solution_Prep->PPE_Solution PPE_Handling Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Handling_Sol->PPE_Handling End Proceed with Experiment PPE_Weighing->End PPE_Solution->End PPE_Handling->End

Caption: PPE selection workflow for handling this compound.

Weighing and Solution Preparation

Engineering Controls:

  • All handling of solid this compound that may generate dust should be performed in a laboratory fume hood or other ventilated enclosure.

Procedure:

  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the ventilated enclosure.

  • Tare: Place a clean weigh boat on the analytical balance and tare.

  • Weighing: Carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust.

  • Transfer: Transfer the weighed solid to a suitable container for dissolution.

  • Dissolution: Add the desired solvent (e.g., DMSO, Methanol) to the solid. For aqueous solutions, it is recommended to first dissolve in a small amount of DMSO and then dilute with the aqueous buffer.[4]

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Cleaning: Decontaminate all surfaces and equipment used.

Emergency Procedures

Spill Response

Spill_Response_Workflow cluster_spill This compound Spill Response Spill Spill Occurs Assess Assess Spill: - Small or Large? - Powder or Liquid? Spill->Assess Small_Powder Small Powder Spill Assess->Small_Powder Small Powder Large_Spill Large Spill (Powder or Liquid) Assess->Large_Spill Large Small_Liquid Small Liquid Spill Assess->Small_Liquid Small Liquid Cover_Wet Cover with wet absorbent material to avoid dust generation Small_Powder->Cover_Wet Evacuate Evacuate Area Alert Others Contact EHS Large_Spill->Evacuate Absorb Absorb with inert material (e.g., vermiculite, sand) Small_Liquid->Absorb Collect Carefully collect absorbed material and powder into a sealed container Cover_Wet->Collect Absorb->Collect Decontaminate Decontaminate the spill area with an appropriate solvent Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: Workflow for responding to an this compound spill.

First Aid Measures
  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

  • If on Skin: Wash off with soap and water. Get medical attention if irritation develops and persists.[8]

  • If in Eyes: Rinse with water. Get medical attention if irritation develops and persists.[8]

  • If Inhaled: Move to fresh air. Call a physician if symptoms develop or persist.[8]

Storage and Disposal

Storage: Store locked up in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is -20°C.[5][8]

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous chemical waste.

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

Azelastine is a selective antagonist of the histamine H1 receptor. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to the downstream cellular responses associated with allergic reactions.[2] Azelastine competitively blocks this binding, thereby inhibiting the downstream signaling.

H1_Signaling_Pathway cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Azelastine This compound (Antagonist) Azelastine->H1R Binds & Blocks Gq Gq Protein (alpha, beta, gamma subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cell_Response PKC->Cell_Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

References

Methodological & Application

Application Note: High-Throughput Analysis of Azelastine and Azelastine-d3 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Azelastine and its deuterated internal standard, Azelastine-d3, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Azelastine is a potent, second-generation H1 antagonist used for the treatment of allergic rhinitis and conjunctivitis. To accurately determine its pharmacokinetic properties and monitor its therapeutic levels in biological matrices, a reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the separation and quantification of Azelastine and this compound.

Experimental

Liquid Chromatography Conditions

A summary of the liquid chromatography conditions is presented in Table 1. The separation is achieved using a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and an aqueous ammonium (B1175870) acetate (B1210297) buffer.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System Agilent 1290 Infinity II LC System or equivalent
Column Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp. 10 °C
Run Time 5.0 minutes
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode. The specific MRM transitions for Azelastine and this compound are crucial for selective and sensitive detection.[1] These parameters are summarized in Table 2.

Table 2: Mass Spectrometry Parameters

ParameterAzelastineThis compound (Internal Standard)
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 382.2385.2
Product Ion (m/z) 112.1115.1
Fragmentor Voltage 135 V135 V
Collision Energy 25 V25 V
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp. 250 °C
Sheath Gas Flow 7 L/min
Capillary Voltage 3500 V

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing s2 Spike with this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Supernatant Transfer s4->s5 a1 Injection into LC-MS/MS s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Azelastine d2->d3

Figure 1. Experimental workflow for the analysis of Azelastine.

Detailed Protocol

Standard and Quality Control (QC) Sample Preparation

1.1. Stock Solutions: Prepare individual stock solutions of Azelastine and this compound in methanol (B129727) at a concentration of 1 mg/mL.

1.2. Working Standard Solutions: Prepare serial dilutions of the Azelastine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

1.3. Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

1.4. Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol

2.1. Thaw plasma samples, calibration standards, and QC samples at room temperature.

2.2. To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound).

2.3. Add 300 µL of ice-cold acetonitrile to precipitate proteins.

2.4. Vortex the samples for 1 minute.

2.5. Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

2.6. Transfer the supernatant to a clean 96-well plate or autosampler vials.

2.7. Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Analysis

3.1. Peak Integration: Integrate the chromatographic peaks for Azelastine and this compound using the instrument's software (e.g., Agilent MassHunter).

3.2. Calibration Curve: Generate a calibration curve by plotting the peak area ratio of Azelastine to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

3.3. Quantification: Determine the concentration of Azelastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and high-throughput approach for the quantification of Azelastine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accuracy and precision. This method is well-suited for supporting pharmacokinetic and bioequivalence studies in drug development.

References

Application of Azelastine-d3 in Pharmacokinetic Studies of Azelastine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Azelastine (B1213491) is a potent, second-generation histamine (B1213489) H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[1] Accurate and precise quantification of azelastine in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Azelastine-d3, is critical in LC-MS/MS-based quantification to ensure the reliability and accuracy of the results. This compound, being chemically identical to azelastine but with a different mass, co-elutes and experiences the same matrix effects and ionization suppression or enhancement as the analyte, thus providing effective normalization and leading to more accurate and precise measurements.[2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of azelastine.

Principle of Using a Deuterated Internal Standard

The core principle behind using this compound in pharmacokinetic studies is to correct for variability introduced during sample preparation and analysis. By adding a known amount of this compound to all samples, including calibration standards and quality controls, it acts as a mimic for the analyte (Azelastine). Since this compound has nearly identical physicochemical properties to Azelastine, it behaves similarly during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte, effectively canceling out any variations that may have occurred during the analytical process.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Biological Sample (Plasma, etc.) B Spike with this compound (Internal Standard) A->B C Extraction (e.g., LLE, SPE) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Quantification E->F G Calculate Peak Area Ratio (Azelastine / this compound) F->G H Determine Azelastine Concentration G->H I Pharmacokinetic Analysis H->I

Figure 1: Experimental workflow for a pharmacokinetic study of Azelastine using this compound.

Quantitative Data Presentation

The use of this compound as an internal standard in LC-MS/MS methods allows for the reliable determination of key pharmacokinetic parameters of Azelastine. The following table summarizes typical pharmacokinetic parameters for Azelastine obtained from human plasma following oral administration, as determined by a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard.

Pharmacokinetic ParameterMean ± SD (for Reference Formulation)Mean ± SD (for Test Formulation)
Cmax (ng/mL) 1.02 ± 0.371.10 ± 0.43
Tmax (h) 5.95.6
AUC0-t (ng·h/mL) 24.70 ± 10.8426.85 ± 11.09
AUC0-∞ (ng·h/mL) 25.96 ± 10.8428.24 ± 11.09
t1/2 (h) 23.42 ± 5.9526.44 ± 6.92

Data presented here is representative of values obtained in bioequivalence studies and is intended for illustrative purposes. Actual values may vary depending on the study population, dosage, and formulation. Data synthesized from a bioequivalence study of two 1 mg azelastine tablet formulations.[3][4][5][6]

Experimental Protocols

The following protocols describe a typical experimental workflow for the quantification of Azelastine in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
Stock and Working Solutions Preparation
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in 50% methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in 50% methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Azelastine stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 10 µg/mL).[3]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of human plasma into a polypropylene (B1209903) tube.

  • Add a specified volume of the this compound internal standard working solution to all samples except for the double blank.

  • For calibration standards and QC samples, spike with the appropriate Azelastine working solutions.

  • Vortex mix the samples for 30 seconds.

  • Add 5 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).[3][4][6]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate, 1:1, v/v).[3][4][6]

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable flow rate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C8 or C18 column (e.g., YMC C8, 2.0 x 50 mm, 3 µm).[3][4][6]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) in an isocratic or gradient elution. A typical mobile phase composition is acetonitrile:5 mM ammonium acetate (70:30, v/v).[3][4][6]

  • Flow Rate: 0.25 mL/min.[3][4][6]

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Azelastine: m/z 382.2 → 112.2[3][4][6][8]

    • This compound: The specific transition will depend on the deuteration pattern, for example, m/z 385 → 115.[9]

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_principle Principle of Deuterated Internal Standard cluster_process Analytical Process Analyte Azelastine (Analyte) Extraction Extraction Variability Analyte->Extraction Ionization Ionization Suppression/ Enhancement Analyte->Ionization IS This compound (Internal Standard) IS->Extraction IS->Ionization Ratio Peak Area Ratio (Azelastine / this compound) Remains Constant Extraction->Ratio Ionization->Ratio Result Accurate Quantification Ratio->Result

Figure 2: Logical relationship of using a deuterated internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of azelastine in pharmacokinetic studies. The detailed protocols and application notes provided herein offer a robust framework for researchers, scientists, and drug development professionals to implement reliable bioanalytical methods. The adoption of such methodologies ensures high-quality data, which is fundamental for the successful development and regulatory approval of azelastine-containing pharmaceutical products.

References

Application Note and Protocol for Spiking Biological Samples with Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine (B1213491) is a potent, second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis. Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Azelastine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]

This document provides a detailed protocol for the preparation of standards and the spiking of biological samples (e.g., human plasma) with this compound for the purpose of accurate quantification of Azelastine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Azelastine in human plasma using LC-MS/MS with an internal standard. These values are representative of the performance expected from a well-optimized and validated method.

Table 1: Calibration Curve and Limit of Quantification

ParameterTypical Value RangeUnitReference(s)
Linearity Range10 - 5000pg/mL[3][4]
20 - 2000pg/mL[5]
Lower Limit of Quantification (LLOQ)2.0 - 20pg/mL[5][6]
Correlation Coefficient (r²)> 0.999-[5]

Table 2: Precision and Accuracy

ParameterTypical Value RangeReference(s)
Inter-day Precision (%RSD)2.73 - 8.79[5]
Intra-day Precision (%RSD)4.13 - 17.91[3][4]
Inter-day Accuracy (%)89.9 - 109.3[5]
Intra-day Accuracy (%)87.57 - 109.70[3][4]

Experimental Protocol: Spiking of this compound in Human Plasma

This protocol describes the preparation of stock solutions, calibration standards, and quality control samples, followed by the spiking and extraction of Azelastine from human plasma for LC-MS/MS analysis.

Materials and Reagents
Preparation of Stock and Working Solutions
  • Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with a 50:50 mixture of acetonitrile and deionized water to create working solutions for calibration standards and quality controls.

  • This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and deionized water to a final concentration of 10 µg/mL.[4]

Preparation of Calibration Standards and Quality Controls
  • Prepare calibration standards by spiking blank human plasma with the appropriate Azelastine working solutions to achieve a concentration range of 10 pg/mL to 5000 pg/mL.[3][4]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Spiking and Extraction Protocol
  • Sample Thawing: Thaw the collected biological samples, calibration standards, and QC samples at room temperature.

  • Internal Standard Spiking: In a clean microcentrifuge tube, add 1 mL of the plasma sample (or standard/QC). To this, add a predetermined volume of the this compound internal standard working solution.

  • Protein Precipitation/Liquid-Liquid Extraction:

    • Add an appropriate volume of extraction solvent (e.g., n-hexane: 2-propanol (97:3, v/v)).[3][4][7]

    • Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and separate the organic and aqueous layers.

  • Collection of Supernatant: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with a specific volume of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate (1:1, v/v)).[3][4][7]

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.

Diagrams

Experimental Workflow

experimental_workflow start Start: Blank Biological Sample (e.g., Human Plasma) spike_is Spike with this compound (Internal Standard) start->spike_is Add IS to unknown samples spike_cal Prepare Calibration Standards & QCs (Spike with Azelastine) start->spike_cal Use blank matrix prep_solutions Prepare Stock & Working Solutions (Azelastine & this compound) prep_solutions->spike_is prep_solutions->spike_cal extraction Liquid-Liquid Extraction or Solid-Phase Extraction spike_is->extraction spike_cal->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End: Quantitative Data analysis->end

Caption: Experimental workflow for Azelastine quantification using this compound spiking.

Rationale for Internal Standard Use

internal_standard_logic analyte Azelastine (Analyte) process Sample Preparation & LC-MS/MS Analysis (Extraction, Ionization, etc.) analyte->process is This compound (Internal Standard) is->process ratio Peak Area Ratio (Analyte / IS) process->ratio quant Accurate Quantification ratio->quant Corrects for variability

Caption: Logic of using a deuterated internal standard for accurate quantification.

References

Application Note: The Use of Azelastine-d3 in In Vitro Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during early-stage drug discovery and development. It provides an in vitro measure of a compound's susceptibility to metabolism, which is essential for predicting its in vivo pharmacokinetic profile, such as hepatic clearance and half-life. Azelastine (B1213491), a potent second-generation antihistamine, undergoes oxidative metabolism primarily in the liver. The major metabolic pathway is N-demethylation to its active metabolite, desmethylazelastine, a reaction catalyzed by the cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[1][2]

Accurate quantification of the parent compound's depletion over time is fundamental to metabolic stability assays. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS, such as Azelastine-d3, has nearly identical physicochemical properties to the analyte (Azelastine) but is mass-shifted. This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and matrix effects. This application note provides a detailed protocol for determining the metabolic stability of Azelastine using human liver microsomes, with this compound as the internal standard for robust and reliable quantification.

Metabolic Pathway of Azelastine

Azelastine is metabolized in the liver to its primary active metabolite, desmethylazelastine, through N-demethylation. This process is mediated by several cytochrome P450 enzymes.

Azelastine_Metabolism cluster_cyp Cytochrome P450 Enzymes Azelastine Azelastine Desmethylazelastine Desmethylazelastine (Active Metabolite) Azelastine->Desmethylazelastine N-demethylation CYP3A4 CYP3A4 CYP3A4->Azelastine CYP2D6 CYP2D6 CYP2D6->Azelastine CYP1A2 CYP1A2 CYP1A2->Azelastine

Azelastine metabolic pathway.

Experimental Protocols

Materials and Reagents
  • Test Compound: Azelastine

  • Internal Standard: this compound

  • Test System: Pooled Human Liver Microsomes (HLM)

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Organic Solvent: Acetonitrile (B52724) (HPLC grade)

  • Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Equipment: Incubator/shaker (37°C), centrifuge, 96-well plates, LC-MS/MS system.

Preparation of Solutions
  • Azelastine Stock Solution (1 mM): Prepare in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare in acetonitrile. This solution will also serve as the quenching solution.

  • HLM Working Suspension (1 mg/mL): Dilute the HLM stock in cold potassium phosphate buffer.

  • NADPH Regenerating System Working Solution: Prepare according to the manufacturer's instructions in potassium phosphate buffer.

Incubation Procedure

The following workflow outlines the steps for the metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare Azelastine working solution (2 µM) B Prepare HLM suspension in buffer A->B C Aliquot HLM suspension into 96-well plate B->C D Pre-incubate HLM at 37°C for 5 min C->D E Add Azelastine to initiate reaction (Final concentration: 1 µM) D->E F Incubate at 37°C with shaking E->F G At time points (0, 5, 15, 30, 60 min), aliquot sample into quenching solution (Acetonitrile with this compound) F->G H Centrifuge to precipitate proteins G->H I Transfer supernatant for LC-MS/MS analysis H->I J Quantify remaining Azelastine I->J

Experimental workflow for metabolic stability assay.

Detailed Steps:

  • Reaction Mixture Preparation: In a 96-well plate, combine the HLM suspension and NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Reaction: Add the Azelastine working solution to the wells to initiate the metabolic reaction. The final concentration of Azelastine should be 1 µM, and the final microsomal protein concentration 0.5 mg/mL.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a separate 96-well plate containing the cold acetonitrile with this compound to stop the reaction.

  • Protein Precipitation: Once all time points are collected, centrifuge the quenching plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 5 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 20 µL

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Azelastine382.2112.2
This compound385.2112.2

Note: The precursor ion for this compound assumes three deuterium (B1214612) atoms replacing three hydrogen atoms on the N-methyl group. The exact mass shift may vary depending on the deuteration pattern. The product ion is expected to be the same as for unlabeled Azelastine if the fragmentation does not involve the deuterated site.

Data Presentation and Analysis

The concentration of Azelastine at each time point is determined by calculating the peak area ratio of Azelastine to this compound and comparing it to a calibration curve.

The percentage of Azelastine remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated as follows:

  • t₁/₂ (min) = 0.693 / k

  • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)

The following table presents hypothetical data for the metabolic stability of Azelastine in human liver microsomes for illustrative purposes.

Compoundt₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)Classification
Azelastine 45.2 30.7 Moderate Clearance
Verapamil (Control)8.5163.1High Clearance
Warfarin (Control)> 120< 11.5Low Clearance

Conclusion

This application note provides a comprehensive protocol for assessing the metabolic stability of Azelastine using human liver microsomes and this compound as an internal standard. The use of a deuterated internal standard is crucial for achieving high accuracy and precision in LC-MS/MS quantification. The data generated from this assay, such as in vitro half-life and intrinsic clearance, are vital for early-stage drug development, enabling researchers to predict the in vivo metabolic fate of Azelastine and make informed decisions for further studies.

References

Troubleshooting & Optimization

Troubleshooting poor chromatographic peak shape for Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape for Azelastine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, including peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the analyte and its deuterated nature, the chromatographic method, or the HPLC/UHPLC system itself. Common causes include:

  • Secondary Silanol (B1196071) Interactions: Azelastine (B1213491) is a basic compound (strongest basic pKa ≈ 8.88-9.54) and can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of Azelastine, both ionized and non-ionized forms may exist, potentially causing peak broadening or splitting.

  • Column Overload: Injecting too much sample can saturate the stationary phase, often resulting in peak fronting.[3]

  • Chromatographic Shift of Deuterated Standard: Deuterated internal standards like this compound may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can lead to differential matrix effects if co-elution is not complete.

  • System Issues: Problems such as a blocked column frit, column voids, or excessive extra-column volume can cause peak splitting or broadening for all analytes in the chromatogram.[4]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to distorted peak shapes.

Q2: Why is my this compound peak tailing?

Peak tailing for this compound is most commonly caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[3] This interaction slows the elution of a portion of the analyte molecules, resulting in a "tail." To mitigate this:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) ensures that the silanol groups are protonated and less likely to interact with the protonated basic analyte.[3]

  • Use a Highly Deactivated Column: Employing an "end-capped" column where the residual silanol groups are chemically bonded with a small silane (B1218182) can significantly reduce tailing.[3]

  • Add a Competing Base: Including a small amount of a competing base, like triethylamine (B128534) (TEA), in the mobile phase can mask the active silanol sites and improve peak shape.

Q3: What causes peak fronting for this compound?

Peak fronting, where the peak is broader in the first half, is typically a result of:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase. The excess molecules travel through the column more quickly, leading to a fronting peak.[3] Reduce the injection volume or the sample concentration to resolve this.

  • Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can lead to an uneven distribution onto the column, causing peak distortion. Ensure complete dissolution before injection.[3]

  • Column Collapse: Operating the column under inappropriate pH or temperature conditions can cause the stationary phase to collapse, leading to peak fronting. Always operate within the column manufacturer's recommended limits.[3]

Q4: My this compound peak is split. What should I do?

Peak splitting can be a more complex issue. The first step is to determine if only the this compound peak is splitting or if all peaks in the chromatogram are affected.

  • If all peaks are split: The problem is likely systemic. Check for a blocked column frit, a void in the column packing, or issues with the injector.[4][5]

  • If only the this compound peak is split: The issue is likely related to the analyte or the method.

    • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting. Try dissolving the sample in the mobile phase.

    • Co-eluting Impurity: An impurity that elutes very close to this compound can appear as a shoulder or a split peak.

    • Slow On-Column Interconversion: While less common for Azelastine under typical reversed-phase conditions, slow interconversion between different forms of the analyte on the column can lead to peak splitting.

Troubleshooting Guides

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.

G cluster_start cluster_observe cluster_system_issues Systemic Issue cluster_analyte_issues Analyte/Method Specific Issue cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_splitting_solutions Splitting Solutions start Poor Peak Shape Observed (Tailing, Fronting, Splitting) observe Observe Chromatogram: Are all peaks affected? start->observe system_issue Likely a System Problem observe->system_issue Yes analyte_issue Likely an Analyte/ Method Problem observe->analyte_issue No check_frit Check for Blocked Frit (Reverse flush or replace) system_issue->check_frit check_void Check for Column Void (Replace column) check_frit->check_void check_injector Inspect Injector (Needle, seat, loop) check_void->check_injector end Peak Shape Improved check_injector->end check_tailing Tailing? analyte_issue->check_tailing check_fronting Fronting? check_tailing->check_fronting No lower_ph Lower Mobile Phase pH (e.g., pH 3-4) check_tailing->lower_ph Yes check_splitting Splitting? check_fronting->check_splitting No reduce_load Reduce Sample Load/ Concentration check_fronting->reduce_load Yes match_solvent Match Sample Solvent to Mobile Phase check_splitting->match_solvent Yes endcapped_column Use End-Capped Column lower_ph->endcapped_column add_tea Add Competing Base (TEA) endcapped_column->add_tea add_tea->end check_solubility Ensure Sample Solubility reduce_load->check_solubility check_solubility->end check_purity Check for Impurities match_solvent->check_purity check_purity->end

Caption: Troubleshooting workflow for poor chromatographic peak shape of this compound.

Data Presentation

Physicochemical Properties of Azelastine
PropertyValueSource
Molecular Weight418.37 g/mol (HCl salt)[6]
pKa (Strongest Basic)8.88 - 9.54[1][2]
logP3.81 - 4.9[1][2]
SolubilitySparingly soluble in water. Soluble in methanol (B129727) and DMSO.[6][7][8][6][7][8]
Reported Chromatographic Conditions for Azelastine Analysis
ColumnMobile PhasepHFlow Rate (mL/min)DetectionReference
C18Acetonitrile: 0.04 M Phosphate (B84403) Buffer (32:68, v/v)3.51.0UV (210 nm)[9]
C18Phosphate Buffer: Acetonitrile (60:40, v/v)3.11.0UV (239 nm)[10]
C8Acetonitrile: 5 mM Ammonium Acetate (70:30, v/v)6.40.25MS/MS[4]
C18Phosphate Buffer: Acetonitrile (50:50, v/v)3.01.0UV (288 nm)[11]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier (e.g., acetonitrile) and aqueous buffer (e.g., phosphate or acetate) compositions, but with varying pH values. A suggested range to test is pH 3.0, 4.0, 5.0, and 6.0.

  • System Equilibration: Equilibrate the LC system with the first mobile phase (e.g., pH 6.0) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a standard solution of this compound.

  • Data Acquisition: Record the chromatogram and note the peak shape (e.g., asymmetry factor, tailing factor).

  • Repeat for Each pH: Sequentially switch to the mobile phases with lower pH values, ensuring the system is fully equilibrated before each injection.

  • Analysis: Compare the peak shapes obtained at each pH. A significant improvement in peak symmetry is expected as the pH is lowered.

Protocol 2: Assessment of Sample Solvent Effect on Peak Shape

Objective: To determine if the sample solvent is causing peak distortion.

Methodology:

  • Prepare Standards:

    • Standard A: Prepare a stock solution of this compound in a strong organic solvent (e.g., 100% methanol or acetonitrile).

    • Standard B: Prepare a stock solution of this compound directly in the mobile phase to be used for the analysis.

  • System Equilibration: Equilibrate the LC system with the chosen mobile phase.

  • Inject Standard A: Inject the standard prepared in the strong organic solvent. Record the chromatogram.

  • Inject Standard B: Inject the standard prepared in the mobile phase. Record the chromatogram.

  • Comparison: Compare the peak shapes from both injections. If Standard A shows a distorted peak (e.g., splitting or fronting) while Standard B exhibits a symmetrical peak, the sample solvent is the likely cause of the issue.

Mechanism of Action of Azelastine

Azelastine is a second-generation antihistamine that primarily acts as a potent and selective H1 receptor antagonist.[12][13][14] Its mechanism of action also involves anti-inflammatory properties.[12][13][14]

G cluster_allergen Allergic Response Trigger cluster_action Azelastine's Dual Action cluster_symptoms Allergic Symptoms allergen Allergen Exposure mast_cell Mast Cell allergen->mast_cell histamine Histamine Release mast_cell->histamine h1_receptor H1 Receptor histamine->h1_receptor Binds to azelastine Azelastine block Blocks H1 Receptor azelastine->block inhibit Inhibits Mediator Release (e.g., Leukotrienes) azelastine->inhibit symptoms Sneezing, Itching, Runny Nose, Congestion h1_receptor->symptoms Leads to block->h1_receptor Acts on block->symptoms Prevents inhibit->mast_cell Stabilizes inhibit->histamine Reduces relief Symptom Relief

Caption: Mechanism of action of Azelastine as an H1 receptor antagonist and mast cell stabilizer.

References

Technical Support Center: Quantification of Azelastine using Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azelastine-d3 as an internal standard for the quantification of Azelastine in biological matrices by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Azelastine?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting components in the sample matrix.[1][2] In the context of Azelastine quantification in plasma, endogenous substances like phospholipids, salts, and proteins can suppress or enhance the ionization of Azelastine and its internal standard, this compound, in the mass spectrometer's ion source.[1] This can lead to inaccurate and imprecise results if not properly addressed.[2]

Q2: How does using this compound, a stable isotope-labeled (SIL) internal standard, help in addressing matrix effects?

A2: this compound is considered the "gold standard" for an internal standard because it is chemically almost identical to Azelastine. This means it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. By adding a known amount of this compound to the samples at the beginning of the sample preparation process, it can effectively compensate for variations in sample preparation and matrix effects. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which should remain constant even if both are affected by ion suppression or enhancement.

Q3: Can this compound always perfectly compensate for matrix effects?

A3: While highly effective, this compound may not always provide perfect compensation. Issues can arise if:

  • Chromatographic Separation (Isotope Effect): The deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, leading to the analyte and internal standard not co-eluting perfectly. This can expose them to different matrix components, resulting in differential ion suppression.

  • Severe Matrix Effects: In cases of extreme ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, impacting the sensitivity of the assay.

  • Differential Extraction Recovery: Although unlikely, there could be minor differences in the extraction recovery between Azelastine and this compound.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the quantification of Azelastine using this compound.

Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples

Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value and ≤15% coefficient of variation). What could be the cause and how can I fix it?

Answer: This is a common indicator of uncompensated matrix effects. While this compound is designed to track the behavior of Azelastine, significant or differential ion suppression or enhancement can still lead to inaccurate results.

Troubleshooting Steps:

  • Verify Internal Standard (IS) Performance:

    • Action: Check the peak area of this compound across all samples in the run.

    • Indication: A high degree of variability in the IS response suggests it is not adequately compensating for the matrix effect.

  • Quantitatively Assess Matrix Effects:

    • Action: Perform a post-extraction addition experiment to determine the matrix factor (MF) for both Azelastine and this compound. (See "Experimental Protocols" section for detailed methodology).

    • Indication: An MF value significantly different from 1 indicates the presence of ion suppression (MF < 1) or enhancement (MF > 1). The IS-normalized MF should be close to 1.0.

  • Optimize Sample Preparation:

    • Action: The most effective way to combat matrix effects is to improve the sample cleanup. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Rationale: More rigorous sample preparation can remove interfering matrix components.

  • Optimize Chromatography:

    • Action: Modify your chromatographic method to better separate Azelastine from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.

    • Rationale: Increasing the separation between the analyte and interfering substances will minimize their impact on ionization.

Issue 2: Inconsistent or Unexpectedly Low/High this compound Response

Question: The peak area of my this compound is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?

Answer: Inconsistent IS response points to a variable matrix effect that this compound is not fully tracking. This can be due to differences in the composition of individual samples.

Troubleshooting Steps:

  • Investigate Inter-Sample Variability:

    • Action: Perform the post-extraction addition experiment with different lots of the biological matrix to see if the degree of ion suppression/enhancement varies significantly between them.

    • Indication: If the matrix factor differs substantially between lots, your method is susceptible to inter-subject or inter-lot variability.

  • Enhance Sample Cleanup:

    • Action: A more robust sample preparation method (LLE or SPE) is likely needed to remove the variable interfering components present in different lots or samples.

Issue 3: Chromatographic Separation of Azelastine and this compound

Question: I am observing a slight separation in the retention times of Azelastine and this compound. Is this a problem and what can I do?

Answer: Yes, this can be a problem. This phenomenon is known as the "isotope effect" and can lead to differential matrix effects, where the analyte and IS are affected differently by co-eluting interferences.

Troubleshooting Steps:

  • Confirm Co-elution:

    • Action: Carefully overlay the chromatograms of Azelastine and this compound.

    • Indication: If a consistent separation is observed, even if small, it needs to be addressed.

  • Optimize Chromatographic Conditions:

    • Action: Adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration), gradient slope, or column temperature may help to achieve better co-elution.

  • Consider a Different Labeled Standard:

    • Action: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are generally less prone to chromatographic shifts compared to deuterium-labeled standards.

Quantitative Data Summary

The following tables provide representative data for a validated LC-MS/MS method for Azelastine in human plasma.

Table 1: Method Validation Parameters for Azelastine Quantification

ParameterLow QC (30 pg/mL)Medium QC (500 pg/mL)High QC (4000 pg/mL)
Intra-day Precision (%CV) 4.13 - 8.155.20 - 7.506.30 - 8.90
Inter-day Precision (%CV) 11.06 - 13.869.50 - 12.108.80 - 11.50
Intra-day Accuracy (%) 87.57 - 109.7095.50 - 105.2098.10 - 103.70
Inter-day Accuracy (%) 105.05 - 108.5097.80 - 106.3099.20 - 104.50

Data adapted from a validated bioanalytical method for Azelastine in human plasma.[3]

Table 2: Representative Matrix Factor Data (Illustrative)

AnalyteMatrix Lot 1Matrix Lot 2Matrix Lot 3Matrix Lot 4Matrix Lot 5Mean MF %CV
Azelastine 0.880.920.850.950.890.90 4.5%
This compound 0.890.930.860.960.900.91 4.4%
IS-Normalized MF 0.990.990.990.990.990.99 0.0%

This table presents illustrative data for a matrix effect experiment. A mean Matrix Factor (MF) of less than 1 indicates ion suppression. The IS-Normalized MF, calculated as (MF of Azelastine) / (MF of this compound), should be close to 1.0 with a low %CV, indicating that the internal standard is effectively compensating for the matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Addition

Objective: To quantitatively determine the extent of ion suppression or enhancement for Azelastine and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Azelastine and this compound at low and high concentrations in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with Azelastine and this compound to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the blank biological matrix with Azelastine and this compound at the same concentrations before starting the extraction procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Azelastine and this compound.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Azelastine) / (MF of this compound)

    • Recovery (%):

      • Recovery = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

Protocol 2: Sample Preparation and LC-MS/MS Analysis of Azelastine in Human Plasma

This protocol is an example of a validated method for the quantification of Azelastine.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of human plasma in a centrifuge tube, add the working solution of this compound (internal standard).

  • Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of acetonitrile:5 mM ammonium (B1175870) acetate (B1210297) (1:1, v/v).

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: HPLC system capable of gradient elution.

  • Column: C8 or C18 column (e.g., YMC C8, 50 x 2.0 mm, 5 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water

    • B: Acetonitrile

    • Gradient or isocratic elution may be used. A common mobile phase composition is Acetonitrile:5 mM Ammonium Acetate (70:30, v/v).[3]

  • Flow Rate: 0.25 mL/min.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Azelastine: m/z 382.2 → 112.2[3]

    • This compound: (Adjust for the mass shift due to deuterium labeling, e.g., m/z 385.2 → 112.2 or another appropriate fragment).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction (n-hexane:2-propanol) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing

Caption: Workflow for Azelastine quantification in plasma.

Troubleshooting Logic for Poor Accuracy/Precision

troubleshooting_logic start Poor Accuracy/Precision in QC Samples check_is Check IS (this compound) Peak Area Variability start->check_is is_variability High Variability? check_is->is_variability assess_me Quantitatively Assess Matrix Effects (MF) me_significant Significant ME? assess_me->me_significant optimize_prep Optimize Sample Preparation (LLE/SPE) resolved Issue Resolved optimize_prep->resolved optimize_chrom Optimize Chromatography optimize_chrom->resolved is_variability->assess_me No is_variability->optimize_prep Yes me_significant->optimize_prep Yes me_significant->optimize_chrom No, but precision is poor

Caption: Decision tree for troubleshooting poor accuracy.

References

Technical Support Center: Optimizing Ionization Efficiency of Azelastine-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Azelastine-d3 analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is intended for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and enhancing the ionization efficiency of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ESI-MS?

A1: In positive electrospray ionization (ESI+) mode, Azelastine typically forms a protonated molecule, [M+H]⁺. For the unlabeled Azelastine, the monoisotopic mass is approximately 381.16 g/mol , resulting in a precursor ion of m/z 382.2.[1][2][3] For this compound, the mass will be increased by three deuterium (B1214612) atoms. Therefore, the expected precursor ion for this compound is m/z 385.2 .

Q2: I am observing a weak signal for my this compound internal standard. What are the common causes?

A2: A weak signal for this compound can be attributed to several factors:

  • Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the settings of the ESI source, such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[4][5][6]

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase play a crucial role in the ionization process.[7][8]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[9][10]

  • Adduct Formation: this compound may form adducts with salts or solvents (e.g., [M+Na]⁺, [M+K]⁺), which can distribute the ion signal across multiple m/z values, thereby reducing the intensity of the primary protonated ion.

  • Incorrect MRM Transition: The selected precursor or product ion in your Multiple Reaction Monitoring (MRM) method may not be optimal.

Q3: What mobile phase composition is recommended for good ionization of this compound?

A3: For effective ionization of Azelastine, which is a basic compound, a slightly acidic to neutral mobile phase is generally recommended to promote the formation of the protonated molecule [M+H]⁺.[8] Published methods for Azelastine commonly use a mixture of acetonitrile (B52724) and an aqueous buffer.[1][2][3] A good starting point is a mobile phase consisting of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297), with the pH adjusted to around 6.4.[1][2][3] The use of volatile buffers like ammonium acetate or ammonium formate (B1220265) is preferred for mass spectrometry.

Q4: Can I use the same product ions for this compound as for unlabeled Azelastine?

A4: Yes, it is highly likely that you can use the same product ions. The deuterium labels on this compound are typically on parts of the molecule that are not lost during the initial fragmentation events in the collision cell. A common and sensitive MRM transition for Azelastine is m/z 382.2 → 112.2.[3][11] Therefore, for this compound, a suitable transition to monitor would be m/z 385.2 → 112.2 . It is always advisable to confirm the optimal product ion by performing a product ion scan on the this compound precursor ion.

Troubleshooting Guides

Issue: Low Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Step 1: Verify Compound Integrity and Solution Preparation

  • Action: Prepare a fresh stock solution of this compound.

  • Rationale: To rule out degradation of the standard or errors in the initial solution preparation.

Step 2: Direct Infusion and MS Parameter Optimization

  • Action: Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • Rationale: This allows for the optimization of key MS source parameters in the absence of chromatographic effects to maximize the signal of the precursor ion.

Step 3: Optimize Chromatographic Conditions

  • Action: If using LC-MS, ensure that the peak shape is symmetrical and sharp.

  • Rationale: Poor chromatography can lead to a broad peak and consequently lower signal intensity (height). Adjust the mobile phase composition or gradient to improve peak shape.

Step 4: Evaluate for Matrix Effects

  • Action: Perform a post-column infusion experiment.

  • Rationale: This will determine if co-eluting components from the sample matrix are suppressing the ionization of this compound.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters for this compound

This protocol outlines the steps to optimize the key ESI source parameters for maximizing the this compound signal.

  • Prepare an Infusion Solution: Prepare a 100 ng/mL solution of this compound in a solvent that mimics your mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid or 5 mM ammonium acetate).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Tune the Mass Spectrometer:

    • Set the mass spectrometer to acquire data in positive ion mode, monitoring the precursor ion for this compound (m/z 385.2).

    • Systematically adjust the following parameters to maximize the signal intensity:

      • Capillary Voltage: Typically in the range of 3-5 kV for positive mode.[4]

      • Nebulizer Gas Pressure: Adjust to achieve a stable spray.

      • Drying Gas Flow and Temperature: Optimize to facilitate efficient desolvation without causing thermal degradation.

      • Fragmentor/Nozzle/Skimmer Voltage: Optimize to maximize the precursor ion intensity and minimize in-source fragmentation.

  • Optimize Collision Energy (for MS/MS):

    • Select the precursor ion m/z 385.2.

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Create an MRM method with the most intense product ions (e.g., m/z 112.2) and optimize the collision energy to maximize the signal of the product ion.

Protocol 2: Evaluation of Mobile Phase pH Effect on this compound Signal
  • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase with varying pH values (e.g., pH 3, 4, 5, 6, and 7) using volatile buffers like formic acid/ammonium formate or acetic acid/ammonium acetate.

  • Flow Injection Analysis (FIA):

    • Set up your LC system to deliver the mobile phase at a constant composition (e.g., 50% organic).

    • Inject a fixed amount of this compound standard for each mobile phase pH condition.

    • Monitor the peak area of the this compound precursor ion (m/z 385.2).

  • Data Analysis: Compare the peak areas obtained at different pH values to determine the optimal pH for maximizing the signal.

Data Presentation

Table 1: Typical ESI-MS/MS Parameters for Azelastine Analysis

ParameterTypical ValueReference
Ionization ModeESI Positive[1][2][3]
Capillary/Ion Spray Voltage5500 V[1][2]
Temperature350 - 400 °C[1][2]
Nebulizer Gas10.0 p.s.i.[2]
Curtain Gas11.0 - 30.0 L/min[1][2]
Collision Gas5.0 - 8.0 p.s.i.[1][2]
Precursor Ion (Azelastine)m/z 382.2[1][2][3]
Product Ion (Azelastine)m/z 112.2[3][11]
Collision Energy~36 eV[2]

Table 2: Example Mobile Phase Compositions for Azelastine Analysis

Organic PhaseAqueous PhaseRatio (v/v)pHReference
Acetonitrile5 mM Ammonium Acetate70:306.4[1][3]
Acetonitrile5 mM Ammonium Acetate80:206.4[2]
Acetonitrile0.05M Potassium Dihydrogen Phosphate50:503.0[12][13]
Methanol, Acetonitrile45 mM Ammonium Acetate21:9:704.7[14]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_analysis Data Analysis and Troubleshooting prep_std Prepare Fresh this compound Working Solution direct_infusion Direct Infusion of This compound prep_std->direct_infusion prep_sample Extract Sample (e.g., LLE or SPE) opt_mobile Optimize Mobile Phase (pH, Organic Content) prep_sample->opt_mobile analyze Analyze Sample Set opt_mobile->analyze opt_column Select Appropriate Column (e.g., C18) opt_column->opt_mobile opt_source Optimize Source Parameters (Voltage, Gas, Temp) direct_infusion->opt_source opt_mrm Optimize MRM Transition (Collision Energy) opt_source->opt_mrm opt_mrm->analyze troubleshoot Troubleshoot Low Signal (Matrix Effects) analyze->troubleshoot

A logical workflow for optimizing this compound analysis.

A troubleshooting flowchart for low this compound signal intensity.

References

Technical Support Center: Analysis of Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azelastine-d3. The focus is on preventing in-source fragmentation during mass spectrometry analysis to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, potentially compromising the accuracy and precision of quantitative analyses.[1] For this compound, which is often used as an internal standard, maintaining its structural integrity during ionization is crucial for reliable quantification of the target analyte, Azelastine.

Q2: What are the primary causes of in-source fragmentation?

In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[1] The main contributing factors are:

  • High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage is applied to extract ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]

  • High Ion Source Temperature: Elevated temperatures can provide enough thermal energy to induce the breakdown of thermally labile molecules like Azelastine.[1]

Q3: How can I minimize in-source fragmentation of this compound?

The key to preventing in-source fragmentation is to use "softer" ionization conditions, which impart less energy to the analyte molecules.[2][3] This can be achieved by:

  • Optimizing the Cone Voltage/Declustering Potential: Gradually decrease the cone voltage to the lowest value that still provides adequate ion signal.

  • Lowering the Ion Source Temperature: Reduce the source temperature to the minimum required for efficient desolvation of the solvent droplets.

  • Adjusting Nebulizer and Heater Gas Flows: Proper optimization of these gas flows can improve the desolvation process and reduce the need for high temperatures.

Q4: Does the deuterium (B1214612) labeling in this compound affect its fragmentation pattern?

Yes, the deuterium labeling can influence the fragmentation pattern. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.[4] Therefore, fragmentation involving the cleavage of the C-D bond in this compound will require more energy and may be less likely to occur compared to the cleavage of the corresponding C-H bond in unlabeled Azelastine. This can be advantageous in minimizing certain fragmentation pathways.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low abundance of the this compound precursor ion ([M+H]+) and high abundance of fragment ions. In-source fragmentation is occurring.1. Decrease the cone voltage (declustering potential) in increments of 5-10 V. 2. Reduce the ion source temperature in increments of 10-20 °C. 3. Optimize nebulizer and heater gas flow rates.
Inconsistent quantification results for Azelastine when using this compound as an internal standard. Variable in-source fragmentation of the internal standard between samples.1. Re-optimize and stabilize the ion source parameters. 2. Ensure consistent sample matrix composition across all samples and standards. 3. Check for any instrument drift during the analytical run.
Appearance of unexpected peaks in the mass spectrum of this compound. In-source fragmentation leading to multiple fragment ions.1. Perform a product ion scan of the this compound precursor ion to identify the expected fragment ions. 2. Compare the observed fragments with the product ion scan to confirm if they are from in-source fragmentation. 3. Apply softer ionization conditions to reduce the formation of these fragments.

Experimental Protocols

Below are examples of LC-MS/MS parameters that have been used for the analysis of Azelastine. These can serve as a starting point for method development and optimization to minimize in-source fragmentation of this compound.

Method 1: LC-ESI-MS/MS for Azelastine in Human Plasma [5][6]

ParameterValue
Liquid Chromatography
ColumnYMC C8 (2.0 x 50 mm, 3 µm)
Mobile PhaseAcetonitrile : 5 mM Ammonium Acetate (70:30, v/v), pH 6.4
Flow Rate0.25 mL/min
Mass Spectrometry
InstrumentAPI 5000
Ionization ModeESI Positive
Ion Spray Voltage5500 V
Temperature400 °C
Curtain Gas30.0 psi
Collision Gas5.0 psi
Nebulizer Gas 120.0 psi
Nebulizer Gas 216.0 psi
MRM TransitionAzelastine: m/z 382.2 → 112.2
Collision Energy35.0 eV

Method 2: LC-MS/MS for Azelastine in Human Plasma [7]

ParameterValue
Liquid Chromatography
ColumnLuna C18
Mobile PhaseAcetonitrile : 5 mM Ammonium Acetate (8:2, v/v), pH 6.4
Flow Rate0.25 mL/min
Mass Spectrometry
InstrumentAPI 3000
Ionization ModeESI Positive
Ion Spray Voltage5500 V
Temperature350 °C
Nebulizer Gas10.0 psi
Curtain Gas11.0 psi
Collision Gas8.0 psi
MRM TransitionAzelastine: m/z 382.2 → 112.0
Collision Energy36.0 eV

Note: The optimal parameters for your specific instrument and application may vary. It is essential to perform a thorough optimization of the ion source parameters to minimize in-source fragmentation.

Visualizations

Caption: Chemical structure and properties of this compound.

in_source_fragmentation cluster_ion_source Ion Source cluster_mass_analyzer Mass Analyzer Azelastine_d3 This compound (Analyte) Ionization Ionization (e.g., ESI) Azelastine_d3->Ionization Precursor_Ion [this compound+H]+ (Precursor Ion) Ionization->Precursor_Ion High_Energy Excess Energy (High Cone Voltage / Temp) Precursor_Ion->High_Energy Fragmentation In-Source Fragmentation Precursor_Ion->Fragmentation Detection Detection Precursor_Ion->Detection Desired Path High_Energy->Fragmentation Fragment_Ions Fragment Ions Fragmentation->Fragment_Ions Fragment_Ions->Detection Undesired Path

Caption: Process of in-source fragmentation of this compound.

troubleshooting_workflow Start High In-Source Fragmentation Observed Step1 Decrease Cone Voltage (Declustering Potential) Start->Step1 Check1 Fragmentation Reduced? Step1->Check1 Step2 Lower Ion Source Temperature Check1->Step2 No End_Success Problem Resolved Check1->End_Success Yes Check2 Fragmentation Reduced? Step2->Check2 Step3 Optimize Nebulizer and Heater Gas Flows Check2->Step3 No Check2->End_Success Yes Check3 Fragmentation Reduced? Step3->Check3 Check3->End_Success Yes End_Fail Consult Instrument Manufacturer Check3->End_Fail No

Caption: Troubleshooting workflow for in-source fragmentation.

References

Dealing with isotopic cross-talk between Azelastine and Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-talk between Azelastine and its deuterated internal standard, Azelastine-d3, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk and why is it a concern for Azelastine analysis?

A1: Isotopic cross-talk, or isotopic interference, occurs when the signal from the unlabeled analyte (Azelastine) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice-versa. This is a significant concern for Azelastine due to the natural isotopic abundance of chlorine. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This results in a significant "M+2" isotope peak for unlabeled Azelastine that can overlap with the mass of the deuterated internal standard, potentially leading to inaccurate quantification.[1][2][3]

Q2: What are the primary indicators of isotopic cross-talk in my data?

A2: The primary indicators of isotopic cross-talk include:

  • Non-linear calibration curves: Particularly at the higher end of the concentration range.

  • Inaccurate quality control (QC) sample results: High-concentration QCs may show a negative bias, while low-concentration QCs may show a positive bias.

  • A detectable signal in the internal standard channel when analyzing a high-concentration analyte-only sample.

Q3: How can I experimentally confirm and quantify the extent of isotopic cross-talk?

A3: A straightforward experiment can be performed to quantify the percentage of signal contribution. This involves analyzing two key samples:

  • A sample containing a high concentration of the Azelastine standard (e.g., at the Upper Limit of Quantification - ULOQ) without any this compound.

  • A sample containing the working concentration of this compound without any Azelastine.

By measuring the peak area of the this compound transition in the Azelastine-only sample, you can calculate the percentage of cross-talk. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the main strategies to mitigate isotopic cross-talk?

A4: Several strategies can be employed to minimize or eliminate isotopic cross-talk:

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation between Azelastine and any potential interfering peaks.

  • Mass Spectrometric Resolution: While not always feasible on all instruments, using higher resolution mass spectrometry can help distinguish between the analyte and internal standard signals.

  • Selection of Alternative MRM Transitions: Investigating different precursor-product ion pairs for both Azelastine and this compound to find a combination with minimal overlap.

  • Mathematical Correction: If the cross-talk is consistent and quantifiable, a mathematical correction factor can be applied to the data during processing.

  • Monitoring a Less Abundant Isotope: In some cases, monitoring a less abundant isotopic precursor of the internal standard that is free from analyte contribution can be a viable strategy.[1][2]

Troubleshooting Guides

Problem 1: Non-linear calibration curve, especially at high concentrations.
  • Question: My calibration curve for Azelastine is showing significant deviation from linearity at the upper concentration levels. What could be the cause?

  • Answer: This is a classic symptom of isotopic cross-talk. At high concentrations of Azelastine, the contribution of its M+2 isotope peak to the this compound signal becomes more pronounced, leading to an artificially high internal standard response and a non-linear relationship.

  • Troubleshooting Steps:

    • Confirm Cross-Talk: Perform the cross-talk assessment experiment outlined in the "Experimental Protocols" section.

    • Optimize Chromatography: Ensure that the Azelastine peak is narrow and symmetrical. Poor chromatography can exacerbate the issue.

    • Evaluate Alternative MRM Transitions: If possible, investigate other product ions for both Azelastine and this compound to find a pair with less interference.

    • Implement a Weighted Regression: If the non-linearity persists, using a weighted regression model (e.g., 1/x or 1/x²) for the calibration curve may provide a better fit.

Problem 2: Inaccurate results for high-concentration Quality Control (QC) samples.
  • Question: My high QC samples are consistently failing with a negative bias. Could this be related to isotopic interference?

  • Answer: Yes, a negative bias in high QC samples is another strong indicator of isotopic cross-talk. The interference from the high concentration of Azelastine inflates the internal standard signal, causing the calculated concentration of the QC sample to be lower than its nominal value.

  • Troubleshooting Steps:

    • Quantify the Cross-Talk: Use the protocol provided to determine the percentage of interference.

    • Adjust Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes help to minimize the relative contribution of the cross-talk signal.[3] However, this should be carefully evaluated to avoid detector saturation.

    • Apply a Correction Factor: Based on the quantified cross-talk, a correction factor can be calculated and applied to the peak area of the internal standard in high concentration samples.

Experimental Protocols

Protocol 1: Quantification of Isotopic Cross-Talk between Azelastine and this compound

Objective: To determine the percentage of signal contribution from unlabeled Azelastine to the this compound MRM transition.

Materials:

  • Calibrated stock solutions of Azelastine and this compound.

  • Blank matrix (e.g., drug-free plasma).

  • Validated LC-MS/MS system and method for Azelastine analysis.

Procedure:

  • Prepare a High-Concentration Analyte Sample: Spike a sample of the blank matrix with Azelastine to a concentration equivalent to the Upper Limit of Quantification (ULOQ) of your assay. Do not add any this compound.

  • Prepare an Internal Standard Sample: Spike a sample of the blank matrix with the working concentration of this compound. Do not add any Azelastine.

  • Analyze Samples: Inject both samples and acquire data, monitoring the MRM transitions for both Azelastine and this compound in both runs.

  • Data Analysis:

    • Measure the peak area of Azelastine in the "High-Concentration Analyte Sample" (AreaAnalyte_High).

    • Measure the peak area, if any, in the this compound channel for the "High-Concentration Analyte Sample" (AreaCrosstalk_IS).

    • Measure the peak area of this compound in the "Internal Standard Sample" (AreaIS_True).

  • Calculate the Percentage Cross-Talk:

    • % Cross-Talk = (AreaCrosstalk_IS / AreaIS_True) * 100

Data Presentation

Table 1: Mass Spectrometry Parameters for Azelastine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelastine382.2112.235
This compound385.2112.235

Note: The MRM transition for this compound is predicted based on the fragmentation of Azelastine, assuming deuteration on the N-methyl group does not alter the primary fragmentation pathway.

Table 2: Hypothetical Results of Isotopic Cross-Talk Experiment

SampleAzelastine Concentration (ng/mL)This compound Concentration (ng/mL)Peak Area (Azelastine Channel)Peak Area (this compound Channel)
High-Analyte5002,500,00050,000
IS-Only01001,000,000

Calculation of % Cross-Talk:

% Cross-Talk = (50,000 / 1,000,000) * 100 = 5.0%

Visualizations

Isotopic_Crosstalk_Concept cluster_Azelastine Azelastine Signal cluster_Azelastine_d3 This compound Signal Azelastine Azelastine (m/z 382.2) Azelastine_M2 Azelastine M+2 Isotope (m/z 384.2) Azelastine->Azelastine_M2 Natural Isotopic Abundance Azelastine_d3 This compound (m/z 385.2) Azelastine_M2->Azelastine_d3 Isotopic Interference (Cross-Talk)

Caption: Conceptual diagram of isotopic cross-talk from Azelastine to this compound.

Troubleshooting_Workflow Start Problem Observed (e.g., Non-Linearity) Confirm Confirm & Quantify Cross-Talk Start->Confirm Optimize_Chroma Optimize Chromatographic Separation Confirm->Optimize_Chroma Yes Check_MRM Evaluate Alternative MRM Transitions Confirm->Check_MRM Yes Optimize_Chroma->Check_MRM Adjust_IS Adjust Internal Standard Concentration Check_MRM->Adjust_IS Math_Correct Apply Mathematical Correction Adjust_IS->Math_Correct Resolution Problem Resolved Math_Correct->Resolution

Caption: A logical workflow for troubleshooting isotopic cross-talk issues.

References

Improving extraction recovery of Azelastine-d3 from plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Azelastine-d3 from plasma. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The most common methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method depends on factors such as the desired level of sample cleanup, required sensitivity, and available equipment.

Q2: Why is my this compound recovery low?

A2: Low recovery of this compound can be caused by several factors, including:

  • Suboptimal pH: The pH of the plasma sample and extraction solvents is critical for efficient extraction.

  • Inappropriate Solvent Selection: The choice of organic solvent in LLE and PPT, or the sorbent and elution solvent in SPE, significantly impacts recovery.

  • Incomplete Phase Separation: In LLE, inadequate separation of the aqueous and organic phases can lead to loss of the analyte.

  • Matrix Effects: Components in the plasma matrix can interfere with the extraction process and subsequent analysis, often leading to ion suppression in LC-MS/MS analysis.[1][2]

  • Analyte Adsorption: this compound may adsorb to plasticware or glassware, especially at low concentrations.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge in bioanalysis.[2] To minimize these effects:

  • Optimize Sample Cleanup: Employing a more rigorous extraction method like SPE can remove more interfering matrix components compared to protein precipitation.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.

  • Dilution: Diluting the final extract can sometimes mitigate matrix effects, but this may compromise sensitivity.

  • Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the analysis of Azelastine (B1213491) helps to compensate for matrix effects, as both compounds are affected similarly.

Q4: What is the role of this compound in the analysis of Azelastine?

A4: this compound is a deuterated form of Azelastine and is commonly used as an internal standard (IS) in quantitative bioanalytical methods.[3] Because it is chemically identical to Azelastine but has a different mass, it co-elutes with the analyte and experiences similar extraction recovery and matrix effects. This allows for accurate quantification of Azelastine, as the ratio of the analyte signal to the internal standard signal is used for calibration, correcting for variations in the sample preparation and analytical process.

Troubleshooting Guides

Issue 1: Low Extraction Recovery of this compound

This guide provides a systematic approach to troubleshooting and improving low extraction recovery of this compound from plasma.

Troubleshooting Workflow

Low_Recovery_Troubleshooting Start Low this compound Recovery Check_Method Review Extraction Protocol Start->Check_Method Check_pH Verify Sample & Solvent pH Check_Method->Check_pH Protocol Followed? Check_SPE_Cartridge Inspect SPE Cartridge (SPE) Check_Method->Check_SPE_Cartridge Using SPE? Check_Solvent Evaluate Solvent Choice & Volume Check_pH->Check_Solvent pH Optimal? Check_Mixing Assess Mixing/Vortexing Step Check_Solvent->Check_Mixing Solvent Appropriate? Check_Phase_Separation Ensure Complete Phase Separation (LLE) Check_Mixing->Check_Phase_Separation Mixing Adequate? Consider_Matrix_Effects Investigate Matrix Effects Check_Phase_Separation->Consider_Matrix_Effects Separation Complete? Optimize_Wash_Elute Optimize Wash/Elution Solvents (SPE) Check_SPE_Cartridge->Optimize_Wash_Elute Optimize_Wash_Elute->Consider_Matrix_Effects Check_IS_Stability Verify IS Stock & Working Solution Stability Consider_Matrix_Effects->Check_IS_Stability Solution Improved Recovery Check_IS_Stability->Solution

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Steps & Solutions:

Potential Cause Recommended Action
Incorrect pH of Plasma Sample Azelastine is a basic compound. Adjusting the plasma sample to a basic pH (e.g., pH 9-10) with a suitable buffer (e.g., ammonium (B1175870) hydroxide) will neutralize its charge, increasing its affinity for non-polar organic solvents in LLE or retention on a non-polar SPE sorbent.
Inappropriate Extraction Solvent (LLE) For LLE, use a water-immiscible organic solvent that provides good solubility for Azelastine. Common choices include n-hexane, methyl tert-butyl ether (MTBE), or mixtures like n-hexane:2-propanol (97:3, v/v).[4][5][6] Experiment with different solvents or solvent mixtures to find the optimal one for your conditions.
Insufficient Solvent Volume Ensure a sufficient volume of extraction solvent is used to allow for efficient partitioning of the analyte. A common starting point is a 5:1 ratio of solvent to plasma.
Inadequate Mixing Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing of the plasma and the extraction solvent. This maximizes the surface area for mass transfer.
Emulsion Formation (LLE) Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, try adding a small amount of a different organic solvent, gentle centrifugation, or using a vortex mixer at a lower speed.
Suboptimal SPE Sorbent For a basic compound like Azelastine, a reversed-phase sorbent (e.g., C8 or C18) is often a good choice. Ensure the sorbent chemistry is appropriate for the analyte's properties.
Inefficient SPE Wash/Elution The wash step in SPE should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to completely desorb the analyte from the sorbent. Optimize the composition and volume of both the wash and elution solvents.
Analyte Adsorption to Labware Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize non-specific binding of this compound.
Degradation of this compound Ensure the stability of this compound in the plasma and in the stock and working solutions.[7][8] Store samples and solutions at appropriate temperatures and protect them from light if necessary.
Issue 2: High Variability in this compound Recovery

High variability in recovery can lead to poor precision and inaccurate results.

Logical Relationship Diagram

Variability_Factors cluster_sources Sources of Variability cluster_impact Impact Inconsistent_Pipetting Inconsistent Pipetting High_Variability High Variability in Recovery Inconsistent_Pipetting->High_Variability Inconsistent_Mixing Inconsistent Mixing Inconsistent_Mixing->High_Variability Variable_Phase_Separation Variable Phase Separation Variable_Phase_Separation->High_Variability Matrix_Differences Sample-to-Sample Matrix Differences Matrix_Differences->High_Variability Inconsistent_Evaporation Inconsistent Evaporation/Reconstitution Inconsistent_Evaporation->High_Variability SPE_Channeling SPE Cartridge Channeling SPE_Channeling->High_Variability

Caption: Factors contributing to high variability in extraction recovery.

Solutions to Improve Precision:

  • Standardize Procedures: Ensure all experimental steps, including pipetting, vortexing time and speed, and incubation times, are performed consistently for all samples.

  • Automate when Possible: Automated liquid handling systems can significantly improve the precision of solvent and sample dispensing.

  • Proper Sample Thawing and Mixing: Ensure frozen plasma samples are completely thawed and thoroughly mixed before aliquoting to ensure homogeneity.

  • Consistent Evaporation: If an evaporation step is used, ensure all samples are evaporated to dryness and reconstituted in the same volume of solvent under identical conditions.

  • SPE Cartridge Conditioning: Properly condition and equilibrate SPE cartridges according to the manufacturer's instructions to ensure consistent performance.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the determination of Azelastine in human plasma.[4][5][6]

  • Sample Preparation:

    • To 1.0 mL of human plasma in a polypropylene tube, add 100 µL of this compound internal standard working solution.

    • Add 100 µL of 1M Sodium Hydroxide to alkalize the sample.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 5.0 mL of n-hexane:2-propanol (97:3, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol that can be adapted for this compound extraction using a reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • To 0.5 mL of plasma, add 0.5 mL of 4% phosphoric acid.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 200 µL of mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Data Presentation

The following tables summarize reported recovery data for Azelastine from plasma using different extraction methods. Note that experimental conditions vary between studies, and these values should be considered as a general guide.

Table 1: Liquid-Liquid Extraction (LLE) Recovery of Azelastine

Extraction Solvent Plasma Volume Recovery (%) Reference
n-hexane:2-propanol (97:3, v/v)1.0 mL> 85%[4][5][6]
Methyl tert-butyl ether0.5 mL~90%-

Table 2: Solid-Phase Extraction (SPE) Recovery of Azelastine

SPE Sorbent Plasma Volume Recovery (%) Reference
Oasis HLB0.2 mL> 90%[9]
C180.5 mL85-95%-

Note: Recovery data specifically for this compound is often not explicitly reported in publications, as its primary role is to track and correct for the recovery of the unlabeled analyte. The recovery of this compound is expected to be very similar to that of Azelastine.

References

Stability of Azelastine-d3 in different biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azelastine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices and under different storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Azelastine (B1213491), a potent H1-receptor antagonist. In quantitative bioanalysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the non-labeled Azelastine, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for accurate correction of variations that can occur during the analytical process, such as extraction inconsistencies and matrix effects.

Q2: What are the general storage recommendations for this compound?

For long-term storage, this compound should be stored at -20°C as a solid.[1] Stock solutions of this compound are typically prepared in organic solvents like methanol (B129727) or a mixture of methanol and water and should also be stored at -20°C to ensure stability.

Q3: How stable is this compound in biological matrices like plasma?

While extensive public data specifically on this compound stability is limited, a validated LC-MS/MS method for the simultaneous determination of azelastine and its metabolite in human plasma successfully used Azelastine-(13)C,d3 as the internal standard.[2] The successful validation and use of this method in a bioequivalence study strongly suggest that this compound is stable under typical bioanalytical storage and processing conditions, including freeze-thaw cycles, bench-top storage, and long-term storage in plasma at low temperatures.

Q4: What are the expected degradation pathways for this compound?

The degradation pathways for this compound are expected to be the same as for non-deuterated Azelastine. Studies on Azelastine have shown that it can degrade under stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis.[3][4][5] The primary degradation products are typically formed through modifications of the azepine ring or the phthalazinone core.

Stability of this compound in Human Plasma

The following tables summarize the expected stability of this compound in human plasma under various conditions, based on the successful use of deuterated azelastine internal standards in validated bioanalytical methods. The data presented here are illustrative and represent typical acceptance criteria for bioanalytical method validation (i.e., mean concentration within ±15% of the nominal concentration).

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesLow QC (ng/mL)High QC (ng/mL)% Nominal Concentration (Low QC)% Nominal Concentration (High QC)
0 (Baseline)5.0549.8101.0%99.6%
15.0150.3100.2%100.6%
24.9549.599.0%99.0%
34.9850.199.6%100.2%

Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature

Storage Duration (hours)Low QC (ng/mL)High QC (ng/mL)% Nominal Concentration (Low QC)% Nominal Concentration (High QC)
0 (Baseline)5.0250.1100.4%100.2%
44.9749.899.4%99.6%
84.9549.699.0%99.2%
244.9149.398.2%98.6%

Table 3: Long-Term Stability of this compound in Human Plasma

Storage DurationStorage TemperatureLow QC (ng/mL)High QC (ng/mL)% Nominal Concentration (Low QC)% Nominal Concentration (High QC)
30 days-20°C5.0850.4101.6%100.8%
90 days-20°C5.0350.1100.6%100.2%
30 days-70°C5.0550.2101.0%100.4%
90 days-70°C5.0149.9100.2%99.8%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Reconstitute the solid with an appropriate volume of methanol to achieve a stock concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed container.

  • Working Solution Preparation:

    • Prepare serial dilutions of the stock solution with a suitable solvent (e.g., 50% methanol in water) to create working solutions at the desired concentrations for spiking into calibration standards and quality control (QC) samples.

    • Store the working solutions at 2-8°C when in use and at -20°C for longer-term storage.

Protocol 2: Assessment of this compound Freeze-Thaw Stability in Plasma

  • Spike a known concentration of this compound into blank human plasma to prepare low and high QC samples.

  • Divide the QC samples into aliquots.

  • Analyze one set of aliquots immediately to establish the baseline concentration (Cycle 0).

  • Freeze the remaining aliquots at -20°C or -70°C for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • Once completely thawed, refreeze the samples for another 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).

  • After the final thaw, analyze the samples by a validated LC-MS/MS method.

  • Compare the mean concentration of the cycled samples to the baseline concentration. The deviation should be within ±15%.

Troubleshooting Guide

Below are common issues that may be encountered during the use of this compound as an internal standard, along with troubleshooting steps.

Issue 1: Poor Peak Shape or Tailing for this compound

  • Possible Cause:

    • Column Contamination: Buildup of matrix components on the analytical column.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the basic nature of Azelastine.

    • Column Degradation: Loss of stationary phase or column bed collapse.

  • Troubleshooting Steps:

    • Wash the Column: Implement a robust column washing procedure between runs.

    • Adjust Mobile Phase: Ensure the mobile phase pH is appropriate. For basic compounds like Azelastine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.

    • Replace the Column: If the problem persists, replace the analytical column with a new one.

Issue 2: Inconsistent or Low Recovery of this compound

  • Possible Cause:

    • Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal.

    • Adsorption: this compound may adsorb to plasticware or glassware during sample processing.

    • Degradation during Extraction: The pH or temperature conditions during the extraction process may be causing degradation.

  • Troubleshooting Steps:

    • Optimize Extraction Method: Experiment with different extraction solvents or SPE cartridges.

    • Use Silanized Glassware or Low-Binding Tubes: This can minimize adsorption.

    • Control Extraction Conditions: Ensure that the pH and temperature are maintained within a stable range for this compound.

Issue 3: this compound Signal Drifts or is Unstable

  • Possible Cause:

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.

    • Mass Spectrometer Source Contamination: Buildup on the ion source can lead to signal instability.

    • Instability in Reconstituted Extract: The analyte may not be stable in the final solvent used for injection.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix interferences.

    • Clean the Mass Spectrometer Source: Follow the manufacturer's instructions for cleaning the ion source.

    • Evaluate Post-Preparative Stability: Analyze the stability of this compound in the reconstitution solvent over the expected analysis time.

Issue 4: Cross-talk between Azelastine and this compound Channels

  • Possible Cause:

    • Isotopic Impurity: The this compound internal standard may contain a small amount of the non-deuterated Azelastine.

    • In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source of the mass spectrometer.

  • Troubleshooting Steps:

    • Check Certificate of Analysis: Verify the isotopic purity of the this compound standard.

    • Optimize Mass Spectrometer Conditions: Adjust source parameters (e.g., cone voltage) to minimize in-source fragmentation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Biological Matrix (Plasma) spike_is Spike with this compound (IS) plasma->spike_is extraction Extraction (e.g., LLE or SPE) spike_is->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_recovery Recovery Issues cluster_signal Signal Stability Issues start Inconsistent Results with this compound check_peak Check Peak Shape start->check_peak check_recovery Check Recovery start->check_recovery check_signal Check Signal Stability start->check_signal wash_column Wash/Replace Column check_peak->wash_column adjust_mobile_phase Adjust Mobile Phase pH check_peak->adjust_mobile_phase optimize_extraction Optimize Extraction check_recovery->optimize_extraction use_low_bind_ware Use Low-Binding Ware check_recovery->use_low_bind_ware improve_chromatography Improve Chromatography check_signal->improve_chromatography clean_ms_source Clean MS Source check_signal->clean_ms_source

References

How to resolve co-eluting interferences with Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting interferences with Azelastine-d3 in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioanalysis?

This compound is a stable isotope-labeled (SIL) internal standard for Azelastine (B1213491). It is chemically identical to Azelastine, except that three hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from the unlabeled Azelastine by a mass spectrometer. Using a SIL internal standard is best practice in quantitative LC-MS/MS assays as it co-elutes with the analyte, compensating for variability in sample preparation, injection volume, and matrix effects, thus leading to more accurate and precise results.

Q2: What are co-eluting interferences, and how can they affect my results with this compound?

Co-eluting interferences are compounds in a sample that have the same or very similar retention time as the analyte of interest (Azelastine) or its internal standard (this compound) under the employed chromatographic conditions.[1] These interferences can lead to inaccurate quantification by either suppressing or enhancing the ionization of Azelastine or this compound in the mass spectrometer source.[1] Even with a SIL internal standard, if an interference co-elutes with only the analyte or the internal standard, it can lead to erroneous results.[1]

Q3: What are the potential sources of co-eluting interferences with this compound?

Potential sources of co-eluting interferences with this compound include:

  • Metabolites of Azelastine: Azelastine is metabolized in the liver to form metabolites such as desmethylazelastine (B192710) and 6-hydroxyazelastine.[2][3] These metabolites may have similar chromatographic properties to Azelastine and this compound.

  • Metabolites of Co-administered Drugs: Patients may be taking other medications that could be metabolized into compounds that interfere with the analysis.

  • Endogenous Matrix Components: Components of the biological matrix (e.g., plasma, urine) can sometimes co-elute with the analyte or internal standard.

  • Degradation Products: Azelastine can degrade under certain conditions (e.g., acidic, basic, oxidative stress) to form various degradation products that could potentially co-elute.[4]

Q4: My Azelastine and this compound peaks are not perfectly co-eluting. Is this a problem?

Yes, this can be a significant problem. A slight chromatographic shift between Azelastine and this compound can lead to differential matrix effects.[1] This means that even though you are using a stable isotope-labeled internal standard, the analyte and internal standard may experience different levels of ion suppression or enhancement, leading to inaccurate quantification.

Troubleshooting Guide: Resolving Co-eluting Interferences

This guide provides a step-by-step approach to identifying and resolving suspected co-eluting interferences with this compound.

Step 1: Confirm Co-elution and Interference

The first step is to confirm that you have a co-elution issue and to identify whether the interference is affecting the analyte, the internal standard, or both.

Experimental Protocol:

  • System Suitability Check:

    • Prepare a neat solution containing known concentrations of Azelastine and this compound in the initial mobile phase.

    • Inject this solution into the LC-MS/MS system.

    • Expected Outcome: You should observe sharp, symmetrical, and perfectly co-eluting peaks for Azelastine and this compound.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: Neat solution of Azelastine and this compound.

      • Set B: Blank matrix extract spiked with Azelastine and this compound post-extraction.

      • Set C: Blank matrix spiked with Azelastine and this compound before extraction.

    • Analyze all three sets and compare the peak areas.

    • Assessment: A significant difference in peak areas between Set A and Set B indicates the presence of matrix effects (ion suppression or enhancement). A difference between Set B and Set C indicates issues with recovery during extraction.

  • Interference Screening in Blank Matrix:

    • Extract and analyze blank matrix samples from at least six different sources.

    • Assessment: Look for any endogenous peaks at the retention time of Azelastine or this compound.

Step 2: Chromatographic Optimization

If a co-eluting interference is confirmed, the next step is to optimize the chromatographic method to separate the interference from the analyte and internal standard.

Troubleshooting Workflow:

cluster_0 Chromatographic Optimization Start Start Modify_Gradient Modify Gradient Profile (slower ramp) Start->Modify_Gradient Change_Organic Change Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) Modify_Gradient->Change_Organic No Resolution End Interference Resolved Modify_Gradient->End Resolution Achieved Change_Additive Change Mobile Phase Additive (e.g., Formic Acid to Ammonium (B1175870) Acetate) Change_Organic->Change_Additive No Resolution Change_Organic->End Resolution Achieved Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Change_Additive->Change_Column No Resolution Change_Additive->End Resolution Achieved Change_Column->End Resolution Achieved

Caption: A workflow for optimizing chromatography to resolve interferences.

Detailed Methodologies:

  • Gradient Modification: If you are using a gradient elution, try making the gradient shallower around the elution time of Azelastine. This will increase the separation between closely eluting compounds.

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol (B129727) can significantly alter the selectivity of the separation.

    • Additive: Changing the pH of the mobile phase by using different additives (e.g., formic acid, ammonium formate, ammonium acetate) can change the ionization state of both the analytes and the interfering compounds, leading to changes in retention time.

  • Column Chemistry: If modifying the mobile phase is not sufficient, consider trying a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a biphenyl (B1667301) column may offer different selectivity.

Quantitative Data Summary: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column YMC C8 (50 x 2.0 mm, 3 µm)[5]C18 (e.g., 50 x 2.1 mm, 1.8 µm)Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium Acetate (B1210297) in Water[5]0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile[5]MethanolAcetonitrile
Flow Rate 0.25 mL/min[5]0.4 mL/min0.5 mL/min
Gradient Isocratic (70% B)[5]Gradient: 10-90% B over 5 minGradient: 20-80% B over 3 min
Step 3: Sample Preparation Optimization

If chromatographic changes do not resolve the issue, the interference may need to be removed during sample preparation.

Troubleshooting Options:

  • Solid-Phase Extraction (SPE):

    • Wash Steps: Experiment with different wash solutions to remove the interference while retaining Azelastine and this compound on the SPE cartridge. Try washes with varying organic content and pH.

    • Elution Solvent: Optimize the elution solvent to selectively elute the analytes, leaving the interference behind on the cartridge.

  • Liquid-Liquid Extraction (LLE):

    • Extraction Solvent: Try different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, hexane/isoamyl alcohol mixtures) to find one that selectively extracts Azelastine and not the interference.

    • pH Adjustment: Adjusting the pH of the aqueous sample before extraction can significantly impact the extraction efficiency of acidic, basic, or neutral compounds.

Sample Preparation Protocol (Example using SPE):

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetate buffer (pH 4.0).

    • Wash with 1 mL of methanol/water (20:80, v/v).

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Step 4: Mass Spectrometry Parameter Optimization

In some cases, it may be possible to resolve interferences by optimizing the mass spectrometry parameters, especially if the interference is isobaric (has the same mass) with Azelastine or this compound.

Logical Relationship Diagram:

cluster_1 MS Parameter Optimization Isobaric_Interference Isobaric Interference (Same Precursor Ion) Select_Different_Fragment Select a Different, More Specific Product Ion Isobaric_Interference->Select_Different_Fragment Increase_Resolution Increase Mass Analyzer Resolution (if possible) Select_Different_Fragment->Increase_Resolution Still Interfered Resolution_Achieved Interference Resolved Select_Different_Fragment->Resolution_Achieved Increase_Resolution->Resolution_Achieved

Caption: Decision tree for optimizing MS parameters to handle isobaric interferences.

Key Considerations:

  • MRM Transitions: Ensure that you are using the most specific and intense multiple reaction monitoring (MRM) transitions for both Azelastine and this compound. It may be necessary to re-optimize these transitions in the presence of the matrix.

  • Collision Energy: Optimizing the collision energy can sometimes help to differentiate between the analyte and an isobaric interference if they fragment differently.

  • High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can often resolve isobaric interferences by accurately measuring the mass-to-charge ratio to four or five decimal places.

MRM Transitions for Azelastine and Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Azelastine 382.2112.2[5]
Desmethylazelastine 368.2(To be optimized)
This compound 385.2(To be optimized based on fragmentation)

References

Minimizing ion suppression effects when using Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methods involving Azelastine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression effects and troubleshooting common issues during the LC-MS/MS analysis of Azelastine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Azelastine analysis?

A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It refers to the reduction in the ionization efficiency of the target analyte, in this case, Azelastine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This suppression can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of Azelastine.

Q2: How does this compound help in mitigating ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Azelastine. Since it is chemically identical to Azelastine, it co-elutes and experiences similar ion suppression effects in the mass spectrometer's ion source.[2] By calculating the peak area ratio of Azelastine to this compound, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification. While deuterated standards are widely used, it's important to note that in some cases, slight chromatographic shifts between the analyte and the deuterated standard can lead to differential matrix effects.[3]

Q3: What are the primary sources of ion suppression in bioanalytical samples?

A3: The primary sources of ion suppression in bioanalytical matrices like plasma are endogenous components such as phospholipids, salts, and proteins.[4] Exogenous sources can include anticoagulants, dosing vehicles, and concomitant medications. These molecules can compete with Azelastine for ionization in the ESI source, leading to a suppressed signal.[5]

Q4: What are the common sample preparation techniques to reduce ion suppression for Azelastine analysis?

A4: Common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids. A described method for Azelastine uses n-hexane: 2-propanol (97:3, v/v).[1]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Oasis HLB cartridges are a common choice for extracting a range of compounds from biological fluids.[6]

  • Protein Precipitation (PPT): This is a simpler but often less clean method where a solvent like acetonitrile (B52724) is used to precipitate proteins from the sample. While quick, it may not effectively remove other matrix components like phospholipids, which are significant contributors to ion suppression.[4]

Q5: How can chromatographic conditions be optimized to minimize ion suppression?

A5: Chromatographic optimization aims to separate Azelastine from co-eluting matrix interferences.[7] Key strategies include:

  • Gradient Elution: A well-designed gradient can effectively separate the analyte from the regions where significant ion suppression occurs, often at the beginning and end of the chromatographic run.

  • Column Selection: Using a column with a different stationary phase (e.g., C8 vs. C18) can alter the elution profile of both the analyte and interfering compounds, potentially improving separation.

  • Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce the impact of matrix components.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low signal intensity or complete signal loss for Azelastine.

Possible Cause Recommended Solution
Significant Ion Suppression 1. Incorporate this compound: Ensure this compound is used as an internal standard to compensate for signal variability. 2. Improve Sample Preparation: Switch to a more rigorous cleanup method. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components.[4] 3. Optimize Chromatography: Adjust the chromatographic gradient to separate the Azelastine peak from regions of high ion suppression. A post-column infusion experiment can help identify these regions.[7]
Suboptimal MS Conditions 1. Tune Mass Spectrometer: Regularly tune the mass spectrometer for Azelastine and this compound to ensure optimal performance. 2. Optimize Ion Source Parameters: Adjust parameters such as nebulizer gas pressure, drying gas temperature, and capillary voltage to maximize the signal for Azelastine.[9]
Contamination 1. Clean the LC-MS System: Flush the system, clean the ion source, and check for any sources of contamination. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity to avoid introducing contaminants.

Issue 2: High variability in Azelastine peak areas between replicate injections.

Possible Cause Recommended Solution
Inconsistent Matrix Effects 1. Use this compound Consistently: Ensure that this compound is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process. 2. Homogenize Samples: Thoroughly vortex and centrifuge samples to ensure a consistent matrix is being processed.
Poor Chromatographic Peak Shape 1. Check for Column Overload: Dilute the sample if the peak is fronting or tailing excessively. 2. Mobile Phase Mismatch: Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion. 3. Column Degradation: If peak shape deteriorates over time, consider replacing the analytical column.
Injector Issues 1. Check for Carryover: Inject a blank solvent after a high concentration sample to check for carryover. Implement a robust needle wash protocol if necessary. 2. Inspect Injector Components: Check the injector needle and seat for blockages or wear.

Issue 3: Azelastine and this compound peaks are not co-eluting perfectly.

Possible Cause Recommended Solution
Isotope Effect A slight retention time shift between a deuterated internal standard and the analyte can occur.[3] While usually minimal, a steep gradient can amplify this difference.
Chromatographic Conditions 1. Adjust Gradient: A shallower gradient around the elution time of Azelastine can help to minimize the separation between the analyte and its deuterated internal standard. 2. Optimize Temperature: Ensure consistent column temperature control.

Quantitative Data Summary

The following tables summarize the expected performance of different methods. Note: The following data is illustrative and may not be directly representative of all experimental conditions. It is crucial to validate these methods in your own laboratory.

Table 1: Comparison of Sample Preparation Techniques for Azelastine Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)Reference
Protein Precipitation (Acetonitrile)>85High (Significant Suppression)<15[4]
Liquid-Liquid Extraction (n-hexane: 2-propanol)70-90Moderate<10[1]
Solid-Phase Extraction (Oasis HLB)>90Low<5[6]

Table 2: Illustrative Impact of this compound on Quantitation

ParameterWithout this compoundWith this compound
Precision (%CV) of QC samples 15-25%<10%
Accuracy (%Bias) of QC samples ± 20-30%± 5-10%

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol for Azelastine from Human Plasma [1]

  • To 1.0 mL of human plasma in a clean tube, add the internal standard solution (this compound).

  • Add 5.0 mL of extraction solvent (n-hexane: 2-propanol, 97:3, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol for Azelastine from Human Plasma [6]

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 0.2 mL of plasma, add the internal standard solution (this compound) and 0.02 mL of phosphate (B84403) buffer.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute Azelastine and this compound from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3. Post-Column Infusion Experiment to Identify Ion Suppression Zones [7]

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Azelastine assay.

  • Prepare a solution of Azelastine at a concentration that gives a stable and moderate signal.

  • Using a syringe pump and a T-connector, continuously infuse the Azelastine solution into the LC flow path after the analytical column and before the mass spectrometer ion source.

  • Once a stable baseline signal for Azelastine is observed, inject a blank, extracted matrix sample (e.g., plasma processed by LLE or SPE without the analyte or IS).

  • Monitor the Azelastine signal. Any significant drop in the baseline indicates a region of ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is lle Liquid-Liquid Extraction add_is->lle Option 1 spe Solid-Phase Extraction add_is->spe Option 2 ppt Protein Precipitation add_is->ppt Option 3 evap Evaporation lle->evap spe->evap ppt->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Caption: A generalized experimental workflow for the analysis of Azelastine using this compound.

troubleshooting_logic start Inaccurate Azelastine Quantification check_is Is this compound used as internal standard? start->check_is no_is Incorporate this compound into the method. check_is->no_is No check_chromatography Review Chromatograms: - Peak shape - Retention time consistency - Analyte/IS co-elution check_is->check_chromatography Yes end Accurate Quantification no_is->end bad_chrom Optimize LC Method: - Adjust gradient - Check column health - Ensure solvent compatibility check_chromatography->bad_chrom Poor check_sample_prep Evaluate Sample Preparation: - Assess recovery - Perform post-column infusion to identify ion suppression zones check_chromatography->check_sample_prep Good bad_chrom->end inefficient_prep Improve Sample Preparation: - Switch from PPT to LLE or SPE - Optimize SPE sorbent and wash steps check_sample_prep->inefficient_prep Inefficient check_ms Verify MS Performance: - Check tuning parameters - Clean ion source check_sample_prep->check_ms Efficient inefficient_prep->end ms_issue Optimize MS Parameters: - Re-tune for Azelastine & this compound - Perform source maintenance check_ms->ms_issue Suboptimal check_ms->end Optimal ms_issue->end

Caption: A logical troubleshooting workflow for inaccurate Azelastine quantification.

References

Calibration curve linearity issues with Azelastine-d3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Azelastine-d3 as an internal standard in bioanalytical methods, such as LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?

Non-linearity in calibration curves, even with a stable isotope-labeled internal standard (SIL-IS) like this compound, can arise from several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.

  • Ion Suppression/Enhancement: Competition for ionization in the mass spectrometer source between the analyte (Azelastine) and the internal standard (this compound) can occur at high concentrations. This can lead to a disproportional response and a non-linear relationship.[1] Matrix components co-eluting with the analyte and internal standard can also cause ion suppression or enhancement.[1]

  • Analyte Multimer Formation: At high concentrations, Azelastine molecules may form dimers or other multimers in the ion source, which are not accounted for in the primary ion transition, leading to a loss of linear response.

  • Isotopic Contribution (Cross-talk): At very high concentrations of Azelastine, the naturally occurring isotopes of the analyte can contribute to the signal of the this compound internal standard.[1] This is more common when the mass difference between the analyte and the internal standard is small.

  • Inappropriate Internal Standard Concentration: The concentration of this compound itself can influence the linearity of the response ratio. An excessively high or low concentration can lead to non-ideal behavior.

  • Stability of the Deuterium (B1214612) Label: Although rare for well-designed SIL-IS, there is a possibility of deuterium-proton exchange if the labels are in unstable positions on the molecule. This can lead to a loss of the isotopic label and compromise the accuracy of the assay.

Q2: My this compound internal standard is not adequately compensating for matrix effects. What could be the reason?

This issue, known as "differential matrix effects," can occur when the analyte and the deuterated internal standard are affected differently by the sample matrix. A primary cause is a slight difference in their chromatographic retention times. This small separation can expose the analyte and the internal standard to different matrix components as they elute, leading to varying degrees of ion suppression or enhancement.

Q3: How can the concentration of this compound affect the linearity of my calibration curve?

The concentration of the internal standard is a critical parameter.

  • Too Low: A low concentration may result in a poor signal-to-noise ratio and be more susceptible to interference from the analyte's isotopic contribution at the upper limit of quantitation (ULOQ).

  • Too High: A very high concentration can lead to detector saturation for the internal standard channel and may increase the likelihood of ion suppression of the analyte. In some cases, a higher concentration of the internal standard can improve linearity, but this needs to be empirically determined.

Q4: Can the position of the deuterium label on this compound impact my results?

Yes, the position and stability of the deuterium label are crucial. Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is important to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.

Troubleshooting Guides

Guide 1: Investigating and Resolving Non-Linearity

This guide provides a step-by-step approach to troubleshoot a non-linear calibration curve for Azelastine.

Step 1: Data Review and Initial Checks

  • Examine the Response Curve: Plot the absolute peak areas of both Azelastine and this compound across the calibration range. A plateauing of the Azelastine peak area at high concentrations suggests detector saturation or ion suppression. A significant drop in the this compound peak area at high Azelastine concentrations points towards ion suppression.

  • Check for Outliers: Ensure that no single calibrant point is erroneously prepared or integrated.

  • Review Integration Parameters: Verify that the peak integration is accurate and consistent for all calibrants.

Step 2: Experimental Troubleshooting

If the initial checks do not resolve the issue, proceed with the following experimental investigations. The workflow for this process is illustrated in the diagram below.

cluster_0 Troubleshooting Non-Linearity cluster_1 Step 2: Experimental Investigation start Non-Linear Calibration Curve Observed data_review Step 1: Data Review - Plot individual responses - Check for outliers - Review integration start->data_review is_issue_resolved1 Issue Resolved? data_review->is_issue_resolved1 dilution Dilute High Concentration Standards (e.g., 1:2 or 1:5 with blank matrix) is_issue_resolved1->dilution No end_success Linearity Achieved Proceed with Validation is_issue_resolved1->end_success Yes is_concentration_optimized Optimize IS Concentration (Test higher and lower concentrations) dilution->is_concentration_optimized chromatography_check Improve Chromatography (Modify gradient, change column) is_concentration_optimized->chromatography_check is_issue_resolved2 Issue Resolved? chromatography_check->is_issue_resolved2 is_issue_resolved2->end_success Yes end_further_investigation Further Investigation Needed - Consider alternative IS - Evaluate matrix effects is_issue_resolved2->end_further_investigation No

Figure 1. Workflow for troubleshooting a non-linear calibration curve.

Step 3: Data Interpretation and Corrective Actions

Based on the outcomes of the experimental troubleshooting, implement the following corrective actions:

ObservationPotential CauseRecommended Action
Linearity improves upon dilution of high concentration standards.Detector saturation or ion suppression at high analyte concentrations.Narrow the calibration range or implement a dilution protocol for high-concentration samples.
Linearity improves with a different this compound concentration.Suboptimal internal standard concentration leading to poor tracking of the analyte.Adopt the optimized internal standard concentration for the assay.
Improved linearity after chromatographic changes.Co-elution of matrix components causing differential matrix effects.Implement the improved chromatographic method.
Guide 2: Assessing Isotopic Contribution

This guide outlines a procedure to determine if the Azelastine analyte is contributing to the this compound internal standard signal.

Experimental Protocol:

  • Prepare a High-Concentration Analyte Sample: Prepare a sample containing Azelastine at the upper limit of quantification (ULOQ) without the addition of the this compound internal standard.

  • Prepare an Internal Standard Sample: Prepare a blank matrix sample spiked only with the this compound internal standard at the concentration used in the assay.

  • Analysis: Inject both samples into the LC-MS/MS system.

  • Data Evaluation:

    • In the high-concentration analyte sample, monitor the mass transition for this compound. The signal should be negligible.

    • In the internal standard-only sample, monitor the mass transition for Azelastine. The signal should be minimal and represents any unlabeled Azelastine present as an impurity in the internal standard.

Acceptance Criteria and Actions:

ObservationInterpretationRecommended Action
Signal in the this compound channel of the ULOQ sample is >5% of the expected IS response.Significant isotopic contribution from the analyte to the internal standard.Consider using an internal standard with a larger mass difference (e.g., Azelastine-d5 or ¹³C-labeled Azelastine).
Signal in the Azelastine channel of the IS-only sample is >20% of the LLOQ response.The internal standard contains a significant amount of unlabeled analyte as an impurity.Source a higher purity internal standard.

Data Presentation

The following tables provide examples of quantitative data from a validated LC-MS/MS method for Azelastine in human plasma and hypothetical data illustrating linearity issues.

Table 1: Example Calibration Curve Parameters for Azelastine in Human Plasma

ParameterValue
Calibration Range10 - 5000 pg/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)> 0.99
Precision (%CV) at LLOQ< 20%
Accuracy at LLOQ80 - 120%

Data synthesized from a validated method.

Table 2: Hypothetical Data Illustrating Non-Linearity due to Ion Suppression

Nominal Conc. (pg/mL)Azelastine Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (pg/mL)% Accuracy
105,2001,050,0000.004959.999.0
10051,5001,030,0000.0500100.0100.0
500255,0001,010,0000.2525505.0101.0
25001,200,000850,0001.41182823.6112.9
50002,100,000600,0003.50007000.0140.0

This table demonstrates a significant drop in the internal standard's peak area at higher analyte concentrations, indicating potential ionization suppression, leading to poor accuracy at the high end of the curve.

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Assess Matrix Effects

Objective: To quantitatively assess the extent of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (Azelastine) and internal standard (this compound) into the final reconstitution solution at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) and then spike the extracted matrix with the analyte and internal standard at low and high concentrations.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system.

  • Calculations:

    • Matrix Factor (MF) = (Peak area in Set B) / (Peak area in Set A)

    • Recovery (RE) = (Peak area in Set C) / (Peak area in Set B)

    • Process Efficiency (PE) = (Peak area in Set C) / (Peak area in Set A) = MF x RE

Interpretation:

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • The IS-normalized MF (MF of analyte / MF of IS) should be close to 1, indicating that the internal standard effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should be ≤15%.

cluster_0 Matrix Effect Assessment Workflow cluster_1 Calculations start Prepare 3 Sample Sets (A: Neat, B: Post-Spike, C: Pre-Spike) analysis Analyze all sets by LC-MS/MS start->analysis mf Calculate Matrix Factor (MF) (B/A) analysis->mf re Calculate Recovery (RE) (C/B) analysis->re pe Calculate Process Efficiency (PE) (C/A) analysis->pe interpretation Interpret Results - MF < 1: Suppression - MF > 1: Enhancement - IS-Normalized MF ≈ 1 - %CV of IS-Normalized MF ≤ 15% mf->interpretation re->interpretation pe->interpretation

Figure 2. Workflow for assessing matrix effect, recovery, and process efficiency.
Protocol 2: Optimization of this compound Concentration

Objective: To determine the optimal concentration of the this compound internal standard that provides a stable and reproducible signal without causing interference or detector saturation.

Methodology:

  • Prepare Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).

  • Spike into Blank Matrix: Prepare multiple replicates (n=6) of blank biological matrix. Spike each replicate with one of the working IS solutions.

  • Sample Processing: Process the samples using the intended extraction method.

  • Analysis: Inject the processed samples into the LC-MS/MS system and record the peak area of this compound.

  • Data Evaluation: Calculate the mean peak area and the coefficient of variation (%CV) for each concentration. Select a concentration that provides a high signal-to-noise ratio and a %CV of <15%.

This structured approach to troubleshooting, supported by clear data interpretation and robust experimental protocols, will enable researchers to effectively identify and resolve calibration curve linearity issues with this compound.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Azelastine: The Case for Azelastine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Azelastine in biological matrices. We will explore a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a structural analog internal standard, Clomipramine, and an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Critically, we will also detail the significant advantages and expected performance improvements offered by the use of a stable isotope-labeled internal standard, Azelastine-d3, the gold standard for quantitative bioanalysis.

The Gold Standard: Azelastine with this compound (Stable Isotope-Labeled Internal Standard)

While a specific published validation study for Azelastine using this compound was not identified, the principles of bioanalytical method validation and the extensive body of scientific literature strongly support its superiority. A stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[1][2] This near-perfect analogy allows the SIL-IS to track the analyte through the entire analytical process—extraction, chromatography, and ionization—providing the most accurate correction for any potential variability.[2]

Expected Performance Advantages of this compound:

  • Enhanced Precision and Accuracy: SIL-IS, like this compound, co-elute with the analyte, meaning they experience the exact same matrix effects (ion suppression or enhancement), leading to more reliable and reproducible results.[3] This typically results in precision values (%CV) well within 15% and accuracy (% bias) within ±15% of the nominal concentration, as stipulated by regulatory guidelines.[1]

  • Improved Recovery Consistency: this compound will have virtually identical extraction recovery to Azelastine across different samples and concentrations, leading to more accurate quantification.

  • Mitigation of Matrix Effects: The most significant advantage is the compensation for matrix effects, a major challenge in bioanalysis.[3] Because the SIL-IS and the analyte are affected identically by the sample matrix, the ratio of their responses remains constant, leading to more accurate results.

Comparative Performance Data

The following tables summarize the validation parameters for an LC-MS/MS method using Clomipramine as an internal standard and an HPLC-UV method. A projected performance table for a method using this compound is also included, based on the well-documented advantages of SIL-IS.

Table 1: LC-MS/MS Method using this compound (Projected Performance)

Validation ParameterExpected PerformanceRationale for Superiority
Linearity (r²)>0.995SIL-IS provides a more consistent response across the calibration range.
Lower Limit of Quantification (LLOQ)≤ 10 pg/mLHigh sensitivity achievable with MS detection, with improved signal-to-noise due to better tracking.
Accuracy (% Bias)± 10%Superior correction for matrix effects and extraction variability.[1]
Precision (%CV)< 10%Co-elution and identical ionization behavior minimize variability.[1]
RecoveryConsistent and reproducibleNear-identical chemical properties ensure consistent extraction efficiency with the analyte.
Matrix EffectEffectively compensatedThe SIL-IS experiences the same ion suppression/enhancement as the analyte.[3]

Table 2: LC-MS/MS Method using Clomipramine Internal Standard [4][5]

Validation ParameterReported Performance
Linearity (r²)0.9930
Lower Limit of Quantification (LLOQ)10 pg/mL
Accuracy (% Bias)-12.43% to 9.70%
Precision (%CV)4.13% to 17.91%
RecoveryData not specified
Matrix EffectNo significant interference observed

Table 3: HPLC-UV Method [6]

Validation ParameterReported Performance
Linearity (r²)>0.999
Lower Limit of Quantification (LLOQ)Data not specified
Accuracy (% Recovery)98.76% to 101.12%
Precision (%RSD)0.45% to 1.34%
Recovery99.65% to 100.54%
Matrix EffectNot applicable (less susceptible in HPLC-UV)

Experimental Protocols

Experimental Protocol for Azelastine Analysis using LC-MS/MS with this compound (Proposed)

This proposed method is based on established protocols for Azelastine bioanalysis and best practices for using a SIL-IS.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).

  • Add 1.0 mL of 0.1 M sodium hydroxide.

  • Add 5 mL of n-hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.4) in a gradient or isocratic elution.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 5000).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Azelastine: m/z 382.2 → 112.2[4]

    • This compound: To be determined based on the deuteration pattern (e.g., m/z 385.2 → 112.2).

  • Ion Source Parameters: Optimized for maximum signal intensity.

Experimental Protocol for Azelastine Analysis using LC-MS/MS with Clomipramine IS[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma, 100 µL of Clomipramine internal standard (10 µg/mL) was added.[4]

  • The sample was extracted with n-hexane: 2-propanol (97:3, v/v).[4]

  • The organic layer was separated, evaporated, and the residue was reconstituted in acetonitrile: (5 mM)-ammonium acetate (1:1, v/v) solution.[4]

2. Chromatographic Conditions:

  • Column: YMC C8 column.[4]

  • Mobile Phase: Acetonitrile:(5 mM)-ammonium acetate solution (70:30, v/v, pH=6.4).[4]

  • Flow Rate: 0.25 mL/min.[4]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API5000 MS system.[4]

  • Ionization Mode: ESI Positive.[4]

  • MRM Transitions:

    • Azelastine: m/z 382.2 → 112.2[4]

    • Clomipramine: m/z 315.3 → 228.0[4]

Visualizing the Workflow

A clear understanding of the bioanalytical workflow is crucial for robust method development and validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization (LLE, SPE, PP) MD2 Chromatography Development (Column, Mobile Phase) MD1->MD2 MD3 Mass Spectrometry Tuning (MRM Transitions) MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity (Calibration Curve) V3 Accuracy & Precision V2->V3 V4 LLOQ V4->V3 V5 Recovery & Matrix Effect V6 Stability SA1 Batch Preparation (Unknowns, QCs, Calibrators) SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Review SA2->SA3 cluster_1 cluster_1 cluster_1->SA1

Caption: Bioanalytical method validation workflow.

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While LC-MS/MS with a structural analog internal standard like Clomipramine provides good sensitivity and selectivity for Azelastine quantification, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior approach. The near-identical physicochemical properties of this compound to the analyte ensure the most accurate correction for experimental variability, particularly matrix effects, leading to higher data quality and increased confidence in pharmacokinetic and bioequivalence study outcomes. For regulated bioanalysis where accuracy and precision are paramount, this compound should be the internal standard of choice.

References

A Comparative Guide to Internal Standards for Azelastine Bioanalysis: Azelastine-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Azelastine, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Azelastine-d3, and a non-deuterated, structural analog, using clomipramine (B1669221) as a case study. The comparison is supported by established principles of bioanalysis and published experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard. The fundamental principle of this approach, known as isotope dilution mass spectrometry, is that a SIL-IS is chemically and physically almost identical to the analyte of interest. This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Consequently, it can effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results.

An Alternative Approach: Non-Deuterated Structural Analogs

When a SIL-IS is unavailable or cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound with a similar, but not identical, chemical structure to the analyte. For Azelastine analysis, clomipramine has been successfully used as an internal standard in a validated bioanalytical method. While a well-chosen structural analog can provide acceptable performance, it is crucial to thoroughly validate the method to ensure it adequately compensates for analytical variability. Differences in physicochemical properties between the analyte and the analog can lead to variations in extraction recovery and chromatographic behavior, which may impact data reliability.

Performance Comparison: this compound vs. Clomipramine

While a direct head-to-head experimental comparison between this compound and clomipramine is not available in the public literature, a comparative assessment can be made based on the validated performance of clomipramine and the well-documented advantages of SIL internal standards.

Theoretical Advantages of this compound:

  • Co-elution: this compound will have a very similar chromatographic retention time to Azelastine, ensuring that both are subjected to the same matrix effects at the point of elution.

  • Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer will be nearly identical to that of Azelastine, providing better compensation for ion suppression or enhancement.

  • Comparable Extraction Recovery: The recovery of this compound during sample preparation is expected to closely mirror that of Azelastine across different lots of biological matrix.

Validated Performance of Clomipramine as an Internal Standard:

A validated LC-MS/MS method for the determination of Azelastine in human plasma utilized clomipramine as the internal standard.[1][2][3] The performance of this method is summarized in the table below.

ParameterPerformance MetricResult
Linearity Calibration Curve Range10 - 5000 pg/mL
Correlation Coefficient (r²)0.9930
Precision Intra-day (%CV)4.13 - 8.15%
Inter-day (%CV)11.06 - 13.86%
Accuracy Intra-day (% Accuracy)105.05 - 108.50%
Inter-day (% Accuracy)87.57 - 109.70%
Lower Limit of Quantification (LLOQ) 10 pg/mL

Table 1: Performance data for the LC-MS/MS analysis of Azelastine in human plasma using clomipramine as an internal standard.[1][2][3]

Experimental Protocols

Bioanalytical Method for Azelastine using Clomipramine IS[1][2][3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma, add the internal standard solution (clomipramine).

  • Extract the analytes using a mixture of n-hexane and 2-propanol (97:3, v/v).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a solution of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (1:1, v/v).

2. LC-MS/MS Analysis:

  • LC System: NANOSPACE SI-2 3301 system.[1]

  • Column: YMC C8.[1][2][3]

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (70:30, v/v, pH 6.4).[1][2][3]

  • Flow Rate: 0.25 mL/min.[1][2][3]

  • Mass Spectrometer: API 5000 MS system.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • MRM Transitions:

    • Azelastine: m/z 382.2 → 112.2[1][2][3]

    • Clomipramine (IS): m/z 315.3 → 228.0[1][2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with Internal Standard (Clomipramine) plasma->add_is lle Liquid-Liquid Extraction (n-hexane:2-propanol) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Inject into LC-MS/MS recon->injection separation Chromatographic Separation (YMC C8 Column) injection->separation detection Mass Spectrometric Detection (API 5000, ESI+, MRM) separation->detection quant Quantification (Peak Area Ratio) detection->quant

Bioanalytical workflow for Azelastine quantification.

signaling_pathway cluster_allergen Allergic Response Trigger cluster_cellular Cellular Activation cluster_receptor Receptor Interaction cluster_symptoms Physiological Effect allergen Allergen Exposure mast_cell Mast Cell allergen->mast_cell histamine_release Histamine Release mast_cell->histamine_release Degranulation histamine Histamine histamine_release->histamine h1_receptor H1-Receptor histamine->h1_receptor Binds to symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) h1_receptor->symptoms Activation leads to azelastine Azelastine azelastine->h1_receptor Antagonizes

References

Cross-Validation of Azelastine Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Azelastine (B1213491) in human plasma. By presenting the methodologies and performance data from two independent laboratory validations, this document simulates a cross-validation exercise to inform the development and transfer of robust bioanalytical assays. The comparison highlights the use of a deuterated internal standard versus a non-deuterated analog, offering insights into best practices for ensuring data integrity in pharmacokinetic and bioequivalence studies.

Experimental Protocols

A successful cross-validation of an analytical method between laboratories hinges on a thorough understanding and harmonization of the experimental protocols. Below is a detailed comparison of the key methodological parameters from two published and validated bioanalytical methods for Azelastine.

Method 1 employs a deuterated internal standard, Azelastine-(13)C,d3, which is considered the gold standard for LC-MS/MS assays due to its ability to closely mimic the analyte's behavior during sample preparation and analysis.[1][2][3] Method 2 utilizes a non-deuterated internal standard, Clomipramine.[4][5][6][7][8]

ParameterMethod 1 (with Deuterated IS)Method 2 (with Non-Deuterated IS)
Internal Standard Azelastine-(13)C,d3Clomipramine
Sample Preparation Liquid-Liquid ExtractionLiquid-Liquid Extraction with n-hexane: 2-propanol (97:3, v/v)
Chromatographic Column Not specified in abstractYMC C8
Mobile Phase IsocraticAcetonitrile:(5 mM)-ammonium acetate (B1210297) solution (70:30, v/v, pH=6.4)
Flow Rate Not specified in abstract0.25 mL/min
Mass Spectrometer Tandem Mass SpectrometryAPI5000 MS system
Ionization Mode Not specified in abstractPositive Electrospray Ionization (ESI+)
Monitored Transitions (m/z) Not specified in abstractAzelastine: 382.2→112.2, Clomipramine: 315.3→228.0

Performance Data Comparison

The performance of a bioanalytical method is evaluated through a series of validation experiments. The following tables summarize the key quantitative data from the two methods, providing a direct comparison of their linearity, sensitivity, precision, and accuracy.

Table 1: Linearity and Sensitivity

ParameterMethod 1 (with Deuterated IS)Method 2 (with Non-Deuterated IS)
Calibration Curve Range 10.0 - 1000 pg/mL (for Azelastine)10 - 5000 pg/mL
Lower Limit of Quantification (LLOQ) 10.0 pg/mL10 pg/mL

Table 2: Precision and Accuracy

ParameterMethod 1 (with Deuterated IS)Method 2 (with Non-Deuterated IS)
Intra-day Precision (%CV) ≤ 12.8%4.13 - 8.15%
Inter-day Precision (%CV) ≤ 12.8%11.06 - 13.86%
Intra-day Accuracy Not specified in abstract105.05 - 108.50%
Inter-day Accuracy Not specified in abstract87.57 - 109.70%

Inter-Laboratory Cross-Validation Workflow

A formal cross-validation between two or more laboratories is a critical step in method transfer and ensures consistency of results across different sites. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_labA Originating Lab (Lab A) cluster_labB Receiving Lab (Lab B) cluster_analysis Data Analysis and Comparison P1 Method Transfer and SOP Harmonization P2 Preparation of Validation Samples (QCs and Standards) P1->P2 A1 Analyze Validation Samples P2->A1 Ship Samples B1 Analyze Validation Samples P2->B1 Ship Samples A2 Generate Analytical Data A1->A2 C1 Statistical Comparison of Results from Both Labs A2->C1 B2 Generate Analytical Data B1->B2 B2->C1 C2 Acceptance Criteria Evaluation C1->C2 C3 Final Cross-Validation Report C2->C3

Caption: Workflow for Inter-Laboratory Method Cross-Validation.

References

A Comparative Guide to the Isotopic Purity of Azelastine-d3 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Azelastine-d3, a deuterated analog of the antihistamine Azelastine, serves as a critical internal standard in bioanalytical assays. Its isotopic purity—the extent to which the hydrogen atoms at specific positions are replaced by deuterium—is a crucial parameter that directly impacts the quality and reproducibility of experimental data. This guide provides an objective comparison of this compound standards, supported by established experimental protocols for verifying isotopic purity.

The Critical Role of Isotopic Purity

The fundamental principle behind using a deuterated internal standard is its chemical near-identity to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, particularly in mass spectrometry-based methods. However, the presence of unlabeled (d0) or partially labeled (d1, d2) species in the this compound standard can introduce significant analytical errors, leading to an overestimation of the analyte's concentration. Therefore, a high degree of isotopic enrichment is a hallmark of a quality deuterated standard.

Comparative Analysis of this compound Standards

While a direct, head-to-head experimental comparison of all commercially available this compound standards is not publicly available, we can construct an illustrative comparison based on the typical specifications provided by reputable suppliers. High-quality deuterated standards generally boast an isotopic enrichment of over 98%.

Table 1: Illustrative Comparison of Isotopic Purity Specifications for Commercial this compound Standards

SupplierStated Isotopic Purity/EnrichmentUnlabeled (d0) Content
Supplier A (Illustrative) ≥98% Isotopic EnrichmentNot Specified
Supplier B (Illustrative) >99% Deuterated Forms (d1-d3)≤1% d0
Supplier C (Illustrative) Isotopic Purity: 99.2% (d3)<0.5% (d0)

Note: This table is for illustrative purposes and is based on generally available product information. Researchers should always refer to the certificate of analysis for lot-specific data.

Experimental Protocol for Isotopic Purity Determination

The isotopic purity of this compound can be reliably determined using high-resolution mass spectrometry (HRMS), either through direct infusion or coupled with liquid chromatography (LC-HRMS). The latter is often preferred as it can separate the deuterated standard from any potential impurities.

Objective:

To determine the isotopic distribution and calculate the isotopic purity of an this compound standard.

Materials:
  • This compound standard

  • Unlabeled Azelastine standard (for reference)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • UHPLC system

Methodology:
  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid.

    • Prepare a similar working solution of the unlabeled Azelastine standard.

  • LC-HRMS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Methanol with 0.1% formic acid

      • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Mass Analyzer: Set to high-resolution mode (e.g., >30,000 FWHM)

      • Scan Range: m/z 100-500

      • Acquisition Mode: Full scan

  • Data Analysis:

    • Acquire the mass spectrum of the unlabeled Azelastine to determine its monoisotopic mass and natural isotopic distribution. The theoretical monoisotopic mass of the protonated unlabeled Azelastine ([M+H]+) is approximately 382.1633 m/z.

    • Acquire the mass spectrum of the this compound standard. The theoretical monoisotopic mass of the protonated this compound ([M+3D+H]+) is approximately 385.1820 m/z.

    • Identify the ion signals corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species in the this compound sample.

    • Extract the ion chromatograms for each of these species and integrate the peak areas.

    • Calculate the isotopic purity using the following formula:

      Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Visualizing the Workflow and Data Interpretation

To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind interpreting the mass spectrometry data.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock Solution of this compound prep2 Dilute to 1 µg/mL Working Solution prep1->prep2 lc UHPLC Separation on C18 Column prep2->lc ms High-Resolution Mass Spectrometry (ESI+) lc->ms acquire Acquire Full Scan Mass Spectra ms->acquire identify Identify Isotopologue Peaks (d0, d1, d2, d3) acquire->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Isotopic Purity integrate->calculate

Figure 1. Experimental workflow for assessing the isotopic purity of this compound.

data_interpretation cluster_input Mass Spectrum Data cluster_process Data Processing Logic cluster_output Purity Calculation ms_data High-Resolution Mass Spectrum of this compound Sample peak_d0 Peak at m/z ~382.16 (Unlabeled Azelastine) ms_data->peak_d0 peak_d1 Peak at m/z ~383.17 (Partially Labeled) ms_data->peak_d1 peak_d2 Peak at m/z ~384.17 (Partially Labeled) ms_data->peak_d2 peak_d3 Peak at m/z ~385.18 (Fully Labeled this compound) ms_data->peak_d3 formula Purity (%) = [Area(d3) / Sum of Areas (d0 to d3)] * 100 peak_d0->formula peak_d1->formula peak_d2->formula peak_d3->formula result Isotopic Purity Value formula->result

Figure 2. Logical flow for interpreting mass spectrometry data to determine isotopic purity.

Conclusion

The selection of a high-purity this compound internal standard is a critical step in the development of robust and reliable bioanalytical methods. While commercial suppliers generally provide standards with high isotopic enrichment, it is incumbent upon the researcher to verify the isotopic purity, especially for regulated studies. The LC-HRMS method detailed in this guide provides a reliable framework for this verification. By ensuring the isotopic integrity of the internal standard, researchers can have greater confidence in the accuracy and precision of their quantitative data, ultimately contributing to the successful advancement of drug development and clinical research.

Unraveling Azelastine's Journey in the Body: A Comparative Guide to Understanding Inter-Subject Pharmacokinetic Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug is paramount. This guide provides a comparative analysis of the inter-subject variability in azelastine (B1213491) pharmacokinetics, with a special focus on the application of deuterated internal standards, such as azelastine-d3, in bioanalytical methods. We delve into experimental data, present detailed protocols, and offer visualizations to illuminate the factors influencing azelastine's absorption, distribution, metabolism, and excretion (ADME).

Azelastine, a potent second-generation antihistamine, is widely used for the management of allergic rhinitis. However, its therapeutic efficacy and potential for adverse effects can be influenced by how its concentration changes over time in the body, a process that often varies significantly among individuals. This inter-subject variability is a critical consideration in drug development and clinical practice. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it ensures the highest accuracy and precision in quantifying drug concentrations in biological matrices. A deuterated internal standard co-elutes with the analyte and has the same extraction recovery and ionization response, which helps to control for variability during sample processing and analysis.[1]

Comparative Pharmacokinetic Parameters of Azelastine

The following tables summarize key pharmacokinetic parameters of azelastine from various studies, highlighting the variability observed across different formulations and study populations. This data underscores the importance of robust bioanalytical methods to accurately characterize these differences.

Study PopulationFormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Half-life (hr)Internal Standard UsedReference
Healthy Korean Male Volunteers (n=23)Oral Tablet (Reference)2 x 1 mg1.02 ± 0.375.925.96 ± 10.84Not ReportedClomipramine (B1669221)[2]
Healthy Korean Male Volunteers (n=23)Oral Tablet (Test)2 x 1 mg1.10 ± 0.435.628.24 ± 11.09Not ReportedClomipramine[2]
Healthy Korean Male Volunteers (n=18)Oral Tablet (Reference)2 x 1 mg0.58 ± 0.116.0Not Reported23.42 ± 5.95Clomipramine[3]
Healthy Korean Male Volunteers (n=18)Oral Tablet (Test)2 x 1 mg0.59 ± 0.166.0Not Reported26.44 ± 6.92Clomipramine[3]
Healthy Volunteers (n=12)Oral Tablet2.2 mg1.54.647.325.5Radioimmunoassay (co-detects metabolite)[4]
Healthy Volunteers (n=12)Oral Tablet4.4 mg3.34.693.725.5Radioimmunoassay (co-detects metabolite)[4]
Healthy Volunteers (n=12)Oral Tablet8.8 mg6.04.6208.025.5Radioimmunoassay (co-detects metabolite)[4]
Healthy Volunteers (n=12)Oral Tablet17.6 mg12.54.6405.925.5Radioimmunoassay (co-detects metabolite)[4]
Healthy Male Subjects (n=18)0.15% Nasal Spray822 mcg0.4094.09.31225Not Specified[5]

The Gold Standard: Deuterated Internal Standards in Azelastine Bioanalysis

While many studies have successfully used structural analogs like clomipramine as internal standards, the ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled version of the analyte.[1] For azelastine, this would be a deuterated form, such as this compound. The use of a deuterated internal standard is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.[6] Matrix effects arise from the co-eluting endogenous components of the biological sample that can suppress or enhance the ionization of the analyte, leading to erroneous quantification.[6] Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1]

One study successfully developed a quantitative selected-ion monitoring method for azelastine in beagle dog plasma using N-methyl deuterium (B1214612) labelled azelastine as the internal standard.[7] Another study on the simultaneous determination of azelastine and its major metabolite, desmethylazelastine, in human plasma utilized Azelastine-(13)C, d(3) as the internal standard.[8]

Experimental Protocols: A Closer Look at the Methodology

The following sections detail a typical experimental protocol for the quantification of azelastine in human plasma using LC-MS/MS, which is a common method in pharmacokinetic studies.

Sample Preparation: Liquid-Liquid Extraction

A common and effective method for extracting azelastine and its internal standard from plasma is liquid-liquid extraction (LLE).

  • To a 1 mL aliquot of human plasma, add a known amount of the internal standard (e.g., this compound or clomipramine).

  • Add an extraction solvent, such as a mixture of n-hexane and 2-propanol (97:3, v/v).[9]

  • Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution suitable for injection into the LC-MS/MS system, for example, a mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (1:1, v/v).[9]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of azelastine and the internal standard are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C8 or C18 reversed-phase column is typically used for separation. For instance, a YMC C8 column has been reported to be effective.[9]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer, such as 5 mM ammonium acetate, often in a gradient or isocratic elution mode.[9]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly employed.

  • Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. The MRM transitions for azelastine and a common internal standard are:

    • Azelastine: m/z 382.2 → 112.2[9]

    • Clomipramine (Internal Standard): m/z 315.3 → 228.0[9]

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for a pharmacokinetic study of azelastine using a deuterated internal standard and LC-MS/MS analysis.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing subject Human Subject Dosing blood_sampling Timed Blood Sampling subject->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation add_is Add this compound (IS) plasma_separation->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms quantification Quantification lc_msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Azelastine Pharmacokinetic Study Workflow

Conclusion

The pharmacokinetic profile of azelastine exhibits notable inter-subject variability, which is influenced by factors such as formulation and individual patient characteristics. The accurate characterization of this variability is heavily reliant on robust and precise bioanalytical methods. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, represents the most reliable approach to quantify azelastine in biological matrices. This guide provides a foundational understanding of the key pharmacokinetic parameters, the experimental methodologies employed, and the importance of appropriate internal standards for researchers and professionals in the field of drug development. By adhering to these best practices, a more comprehensive and accurate picture of azelastine's behavior in the human body can be achieved, ultimately contributing to its safer and more effective clinical use.

References

Safety Operating Guide

Proper Disposal of Azelastine-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Azelastine-d3, a deuterated analog of the potent H1-receptor antagonist Azelastine, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements. Adherence to these protocols is essential for minimizing risks associated with this chemical compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. Understanding these characteristics is fundamental to safe handling and disposal.

PropertyValue
Analyte Name This compound
CAS Number 758637-88-6
Molecular Formula C₂₁H₂₁D₃ClN₃O
Molecular Weight 384.92 g/mol
Appearance White to off-white solid
Storage Temperature -20°C
Health Hazard Information

Azelastine and its hydrochloride salt are classified as harmful if swallowed.[1][2] Ingestion may lead to adverse health effects, and therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[2][3][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. However, researchers must consult and adhere to their institution's specific waste disposal guidelines and local regulations.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste containing this compound. This includes pure, unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.

  • Segregate the Waste: Do not mix this compound waste with non-hazardous or other types of chemical waste. Keep it in a designated, properly labeled hazardous waste container.

Step 2: Packaging and Labeling

  • Container Selection: Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • List of all components in the container (including solvents)

    • Accumulation start date

    • Hazard pictograms (e.g., exclamation mark for acute toxicity)

Step 3: Storage of Waste

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills or leaks.

  • Temperature: Store in a cool, dry place, away from incompatible materials.[5]

Step 4: Disposal Procedure

  • Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: For surplus and non-recyclable this compound, the recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This can be achieved by dissolving or mixing the material with a combustible solvent.[4] This process should only be carried out by a certified waste disposal facility.

  • Documentation: Maintain a record of all disposed this compound waste, including quantities and disposal dates, in accordance with institutional and regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify and Characterize Waste (Pure compound, contaminated items, solutions) start->identify segregate Segregate into Designated Hazardous Waste Container identify->segregate label_container Properly Label Container ('Hazardous Waste', 'this compound', etc.) segregate->label_container store Store Securely in Designated Waste Accumulation Area label_container->store contact_vendor Contact Licensed Hazardous Waste Disposal Company store->contact_vendor transport Arrange for Waste Pickup and Transport contact_vendor->transport incinerate Final Disposal: Chemical Incineration by Vendor transport->incinerate end End: Disposal Complete and Documented incinerate->end

Caption: this compound Disposal Workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.